(1R,2R)-2-Aminocyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310006 | |
| Record name | (1R,2R)-2-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-16-8, 6982-39-4 | |
| Record name | (1R,2R)-2-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 2-amino-, (1R,2R)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (1R,2R)-2-Aminocyclohexanol: An In-depth Technical Guide
Introduction
(1R,2R)-2-Aminocyclohexanol is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its vicinal amino alcohol motif on a cyclohexane scaffold provides a rigid and stereochemically defined framework, making it a valuable synthon for asymmetric synthesis, chiral ligands, and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain enantiomerically pure this compound, focusing on enantioselective synthesis from achiral precursors, kinetic resolution of racemic mixtures, and classical chemical resolution. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
I. Enantioselective Synthesis from Cyclohexene Oxide
The most direct approach to enantiomerically pure this compound is the asymmetric ring-opening of the meso-epoxide, cyclohexene oxide. This strategy establishes the desired stereochemistry in a single step, offering high atom economy. A highly effective method involves the use of a chiral cobalt-salen complex as a catalyst.
A. Cobalt-Salen Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide
The Jacobsen-Katsuki epoxidation and subsequent asymmetric ring-opening reactions have become powerful tools in asymmetric synthesis. A notable advancement is the use of an oligomeric (salen)Co-OTf complex for the enantioselective addition of carbamates to meso-epoxides.[1][2] This method provides the protected trans-1,2-amino alcohol, which can then be deprotected to yield the desired product.
Mechanism:
The proposed mechanism for the cobalt-salen catalyzed ring-opening of epoxides involves a cooperative bimetallic pathway. One cobalt center acts as a Lewis acid, activating the epoxide by coordinating to the oxygen atom. A second cobalt complex delivers the nucleophile (in this case, a carbamate) to one of the electrophilic carbon atoms of the epoxide in a stereoselective manner. This concerted or near-concerted process ensures high enantioselectivity. The subsequent intramolecular cyclization of the intermediate carbamate leads to the formation of an oxazolidinone, which can be hydrolyzed to the final amino alcohol.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of isospecific epoxide polymerization by salen cobalt(III) complexes: Evidence for solid-state catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (1R,2R)-2-Aminocyclohexanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (1R,2R)-2-Aminocyclohexanol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.
Core Chemical Properties
This compound, also known as (1R,2R)-trans-2-aminocyclohexanol, is a chiral organic compound with the molecular formula C₆H₁₃NO.[1] It consists of a cyclohexane ring substituted with an amino group and a hydroxyl group on adjacent carbon atoms in a trans configuration.[2] This stereoisomer is of significant interest in medicinal chemistry and organic synthesis due to its utility as a chiral auxiliary and synthetic intermediate.[1] The presence of both amino and hydroxyl functional groups allows for the formation of hydrogen bonds, influencing its solubility in polar solvents such as water.[1]
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 90.0 to 94.0 °C |
| Boiling Point | 212 °C (for 2-aminocyclohexanol, mixture of stereoisomers) |
| Solubility | Soluble in water and polar organic solvents like methanol. |
| CAS Number | 931-16-8 |
| SMILES | N[C@H]1--INVALID-LINK--CCCC1 |
| InChI | InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
Chemical Structure and Stereochemistry
The (1R,2R) designation specifies the absolute stereochemistry at the two chiral centers. The "trans" configuration indicates that the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement prevents the formation of intramolecular hydrogen bonds, a feature that distinguishes it from its cis-isomer, (1R,2S)-2-aminocyclohexanol.[2] The specific three-dimensional structure of this compound is crucial for its role in inducing stereoselectivity in chemical reactions.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. The racemic mixture is then resolved to obtain the desired (1R,2R)-enantiomer.
Step 1: Synthesis of racemic trans-2-Aminocyclohexanol [3]
-
In a suitable autoclave, charge cyclohexene oxide and an excess of aqueous ammonia (e.g., 10 equivalents of 28% ammonia solution).
-
Heat the mixture with stirring at 60-65 °C for approximately 4 hours.
-
After cooling to room temperature, remove any precipitated by-products by filtration.
-
Concentrate the filtrate under reduced pressure to remove excess ammonia and water.
-
The resulting crude racemic trans-2-aminocyclohexanol can be purified by distillation or crystallization, or used directly in the next step.
Step 2: Optical Resolution of trans-2-Aminocyclohexanol [3]
-
Dissolve the racemic trans-2-aminocyclohexanol in a suitable solvent, such as methanol.
-
Add a chiral resolving agent, for example, (S)-(+)-mandelic acid or another suitable chiral acid.
-
Heat the solution to dissolve the components completely and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
To obtain the free amine, treat the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extract the this compound with an organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure to yield the enantiomerically enriched product. The optical purity can be determined by chiral HPLC or by measuring the specific rotation.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for amino alcohols include isopropanol, ethanol, or mixtures of solvents like ethanol/water.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) and coupling constants (J) of the protons on the carbons bearing the amino and hydroxyl groups are characteristic of the trans-configuration.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Record the IR spectrum. Characteristic absorption bands for the O-H and N-H stretching vibrations are expected in the region of 3200-3600 cm⁻¹. C-N and C-O stretching bands will appear in the fingerprint region.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
In contrast, its diastereomer, (1R,2S)-2-aminocyclohexanol (the cis-isomer) , has been reported to interact with Tyrosine-protein kinase SYK .[4] This kinase is a key component of the B-cell receptor signaling pathway, which plays a critical role in the immune response. Inhibition of SYK is a therapeutic strategy for certain autoimmune diseases and cancers. The interaction of the cis-isomer suggests potential for the development of SYK inhibitors.
It is important to note that this signaling pathway information pertains to the cis-isomer. Further research is required to determine if this compound exhibits similar or different biological activities.
Applications in Drug Development and Asymmetric Synthesis
The primary application of this compound in drug development is as a chiral precursor for the synthesis of complex molecules. Its well-defined stereochemistry allows for the construction of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect. It is also widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other chiral compounds with high enantioselectivity.
Conclusion
This compound is a versatile and valuable chiral building block for the pharmaceutical and chemical industries. Its well-defined stereochemistry and the presence of two reactive functional groups make it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. While its direct interaction with biological signaling pathways is not well-documented, its importance in the synthesis of bioactive compounds is firmly established. This guide provides essential technical information to support the research and development efforts of professionals in the field.
References
- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 4. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]
Biological activity of (1R,2R)-2-Aminocyclohexanol derivatives
An in-depth guide to the biological activities of (1R,2R)-2-aminocyclohexanol derivatives, prepared for researchers, scientists, and drug development professionals. This document details the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their roles as enzyme inhibitors in cancer and inflammatory diseases.
Introduction
This compound is a chiral organic compound featuring a cyclohexane ring with amino (-NH2) and hydroxyl (-OH) groups in a trans configuration.[1][2] This specific stereochemistry is a crucial feature that contributes to the biological activity of its derivatives, making it a valuable scaffold in medicinal chemistry for the synthesis of bioactive compounds.[1] Derivatives of this core structure have been extensively investigated for a range of therapeutic applications, most notably as potent and selective inhibitors of sphingosine kinases, which are key enzymes in cell signaling pathways implicated in cancer and inflammation.[3][4][5]
Primary Biological Activity: Sphingosine Kinase Inhibition
A significant body of research has focused on this compound derivatives as inhibitors of sphingosine kinases (SphK), particularly Sphingosine Kinase 2 (SphK2).[3][5] SphKs are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule that regulates numerous cellular processes, including cell growth, proliferation, and survival.[3][4] Dysregulation of the SphK/S1P pathway is implicated in various pathologies, including cancer, kidney fibrosis, and multiple sclerosis, making SphK isoforms attractive therapeutic targets.[3]
Mechanism of Action: Sphingosine Kinase 2 Inhibition
Derivatives of this compound have been designed to fit into the "J"-shaped sphingosine binding pocket of SphK2. Molecular docking studies reveal key interactions: the cyclohexyl ring binds deep within a cleft in the pocket, while other functional groups, such as a trifluoromethyl group, can fit into small side cavities.[3] A hydrogen bond often forms between a guanidino group on the derivative and the Asp308 residue of the human SphK2 enzyme, anchoring the inhibitor in the active site and preventing the binding and phosphorylation of the natural substrate, sphingosine.[3] This inhibition leads to a decrease in intracellular S1P levels, disrupting the signaling pathways that promote cancer cell survival and proliferation.[3]
Quantitative Data: SphK2 Inhibition
Several this compound derivatives have demonstrated high potency and selectivity for SphK2 over the SphK1 isoform. The data below summarizes the inhibitory activity of key compounds from the literature.
| Compound ID | Target | Activity (Ki) | Selectivity (SphK1/SphK2) | Reference |
| 14c (SLP9101555) | Human SphK2 | 90 nM | ~200-fold | [3] |
| 20l (SLC4011540) | Human SphK2 | 90 nM | Dual Inhibitor (SphK1 Ki=120 nM) | [5] |
| 20dd (SLC4101431) | Human SphK2 | 90 nM | >100-fold | [5] |
Experimental Protocols
This protocol outlines the method used to determine the inhibitory constant (Ki) of compounds against SphK2.
-
Enzyme Preparation: Recombinant human SphK2 is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, and 1 mM DTT.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., 14c) are pre-incubated with the SphK2 enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: sphingosine (often in a complex with BSA) and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 37°C and is then terminated.
-
Lipid Extraction: The radiolabeled product, [³²P]S1P, is separated from unreacted [γ-³²P]ATP via lipid extraction using a chloroform/methanol/HCl solvent system.
-
Quantification: The amount of [³²P]S1P formed is quantified using liquid scintillation counting.
-
Data Analysis: Ki values are calculated from the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) using the Cheng-Prusoff equation, based on the concentration and Km of ATP.
This protocol measures the ability of an inhibitor to block SphK2 activity within a cellular context.[3][6]
-
Cell Culture: Human histiocytic lymphoma U937 cells, which express both SphK1 and SphK2, are cultured in RPMI 1640 media supplemented with 10% fetal bovine serum.[3]
-
Serum Starvation: 24 hours prior to the experiment, the growth medium is replaced with a low-serum medium (0.5% FBS) to reduce baseline signaling.[6]
-
Treatment: Cells are treated for 2 hours with varying concentrations of the SphK2 inhibitor (e.g., 14c) in the presence of FTY720, a prodrug that is preferentially phosphorylated by SphK2.[3][6]
-
Cell Lysis and Extraction: After incubation, cells are harvested and lysed. Lipids, including S1P and the phosphorylated product FTY720-phosphate (FTY720-P), are extracted.[3]
-
Quantification by LC-MS/MS: The levels of intracellular S1P and FTY720-P are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: A dose-dependent decrease in the levels of both S1P and FTY720-P indicates effective inhibition of SphK2 in a cellular environment.[3]
Anticancer Activity
Derivatives of amino-alcohols, including the aminocyclohexanol scaffold, have been investigated for their potential as anticancer agents.[7][8] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activity (IC50) of aminobenzylnaphthol derivatives (MMZ compounds), which share structural similarities, against pancreatic and colorectal cancer cell lines.
| Compound ID | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MMZ compounds | BxPC-3 | Pancreatic | 24 h | 30.15 - 66.19 | [8] |
| MMZ compounds | HT-29 | Colorectal | 24 h | 31.78 - 111.5 | [8] |
| MMZ compounds | BxPC-3 | Pancreatic | 72 h | 13.26 - 54.55 | [8] |
| MMZ compounds | HT-29 | Colorectal | 72 h | 11.55 - 58.11 | [8] |
Experimental Protocols
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment: Cells are treated with a range of concentrations of the test derivative for a specified period (e.g., 24 or 72 hours). A vehicle control (e.g., DMSO) is also included.[8]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
While specific data for this compound derivatives is less prominent in the provided search context, related amino alcohol and aminonaphthol derivatives have shown promising antimicrobial properties.[9][10] The general principle involves evaluating the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below shows the antimicrobial activity of a 1-aminoalkyl-2-naphthol derivative, highlighting its potential against multidrug-resistant (MDR) bacteria.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [9][10] |
| Compound 3 | Staphylococcus aureus MDR | 100 | [9] |
Experimental Protocol
This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., P. aeruginosa) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
Derivatives of the this compound scaffold represent a versatile and promising class of bioactive molecules. Their most well-documented activity is as potent and selective inhibitors of Sphingosine Kinase 2, a key target in oncology and inflammatory diseases. The specific stereochemistry of the core structure is critical for achieving high-affinity binding to therapeutic targets. Further research into the structure-activity relationships, ADMET properties, and in vivo efficacy of these derivatives is warranted to advance them as potential clinical candidates.
References
- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide to the Safety and Handling of (1R,2R)-2-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (1R,2R)-2-Aminocyclohexanol, a chiral amino alcohol utilized in various chemical syntheses. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature. Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
Signal Word: Danger
Hazard Pictograms:
corrosive
Precautionary Statements:
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dusts or mists. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P363 | Wash contaminated clothing before reuse. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A summary of the available physical and chemical properties for 2-aminocyclohexanol isomers is provided below. It is important to note that some data may refer to a mixture of isomers or a different stereoisomer, as specific data for the (1R,2R) free base is not always available.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [1] |
| Appearance | White to light yellow/orange powder or crystal[2][3] |
| Melting Point | 90.0 to 94.0 °C[3] |
| Boiling Point | ~201.1 °C at 760 mmHg[1][4] |
| Density | ~1.037 g/cm³[1][4] |
| Flash Point | ~75.4 °C[1][4] |
| Solubility | Soluble in water and methanol.[5] |
| pKa | 14.94±0.40 (Predicted)[6] |
Toxicological Information
For comparative purposes, the toxicological profile of a structurally related and widely used amino alcohol, Monoethanolamine (MEA) , is provided below. This information should be used as a general guide to the potential hazards of amino alcohols and not as a direct substitute for data on this compound.
Monoethanolamine (MEA) Toxicological Data:
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 1089 - 2100 mg/kg[7][8] |
| Dermal LD50 | Rabbit | 1000 - 2504 mg/kg[7][8] |
| Inhalation LC50 | Rat | >1.3 mg/L (equivalent to 398 mg/kg)[9] |
MEA is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is corrosive to the skin and eyes and can cause respiratory irritation.[9][10] Prolonged or repeated exposure may cause damage to the kidneys and liver in animal studies.[7]
Safe Handling and Storage
Handling
A general workflow for the safe handling of this compound is outlined below.
Caption: General workflow for safely handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Procedural Precautions: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (0-10°C).[2][3]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.
-
Atmosphere: Store under an inert atmosphere as the material may be air and moisture sensitive.[2][3]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Body Part | Recommended PPE |
| Eyes/Face | Chemical safety goggles and/or a face shield. |
| Skin | Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as needed to prevent skin contact. |
| Respiratory | If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
First Aid Measures
In the event of exposure, follow the first aid procedures outlined below.
Caption: Decision tree for first aid procedures following exposure.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[12]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste is typically classified as hazardous.[13] Do not dispose of it into the environment.
Environmental Information
Specific data on the environmental fate and ecotoxicity of this compound is limited.
For comparative purposes, information on Monoethanolamine (MEA) is provided below:
-
Persistence and Degradability: MEA is readily biodegradable in the environment.[8] However, at high concentrations in soil, its persistence can increase.[14]
-
Bioaccumulation: MEA has a low potential for bioaccumulation.[8]
-
Ecotoxicity: MEA is harmful to aquatic life with long-lasting effects.[10][11] The 96-hour LC50 for fish is 329 mg/L.[8]
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH.
For comparative purposes, the OELs for Monoethanolamine (MEA) are:
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA (PEL) | 3 ppm (6 mg/m³) | - |
| ACGIH (TLV) | 3 ppm | 6 ppm |
| NIOSH (REL) | 3 ppm (8 mg/m³) | 6 ppm (15 mg/m³) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.[7][12][15]
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 931-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 931-16-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]
- 5. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]
- 6. 2-Aminocyclohexanol CAS#: 6850-38-0 [m.chemicalbook.com]
- 7. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 8. publicregister.naturalresources.wales [publicregister.naturalresources.wales]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. Mobile [my.chemius.net]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]
- 13. tceq.texas.gov [tceq.texas.gov]
- 14. Persistence and biodegradation of monoethanolamine and 2-propanolamine at an abandoned industrial site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. smsrail.com [smsrail.com]
A Literature Review of (1R,2R)-2-Aminocyclohexanol and its Analogs: A Technical Guide for Drug Development and Asymmetric Synthesis
Introduction
(1R,2R)-2-Aminocyclohexanol and its analogs are a class of chiral compounds distinguished by a cyclohexane backbone with amino and hydroxyl groups on adjacent carbons.[1] The specific trans-configuration of these groups in the (1R,2R) isomer creates a rigid and well-defined stereochemical environment, making it a highly valuable building block in both medicinal chemistry and asymmetric synthesis.[1][2] These compounds serve as crucial chiral auxiliaries and ligands for catalysts in various chemical reactions.[2][3] Their structural motif is also a key pharmacophore in several bioactive molecules, highlighting their importance for researchers, scientists, and drug development professionals.[1] This guide provides an in-depth review of the synthesis, catalytic applications, and biological relevance of these versatile molecules.
Synthesis of this compound
The efficient and stereoselective synthesis of this compound is critical for its application. A leading method involves the catalytic asymmetric ring-opening of meso-epoxides, such as cyclohexene oxide. This approach avoids the use of hazardous reagents like hydrazoic acid, which was a concern in earlier methods.[2] The use of carbamates as nucleophiles in reactions catalyzed by chiral salen-metal complexes has proven particularly effective, allowing for large-scale synthesis with high enantiomeric excess.[2]
A highly effective protocol utilizes an oligomeric (salen)Co–OTf complex, which demonstrates superior reactivity and allows for low catalyst loadings.[2] This method provides the protected trans-1,2-amino alcohol, which can then be deprotected and recrystallized to yield the final product in enantiopure form.[2]
Table 1: Selected Synthetic Data for trans-1,2-Amino Alcohols via Epoxide Ring-Opening
| Epoxide | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexene Oxide | 0.5 | 95 | 99.4 |
| Cyclopentene Oxide | 1.0 | 91 | 99.1 |
| cis-Stilbene Oxide | 2.0 | 98 | 98.5 |
| cis-4-Octene Oxide | 2.0 | 92 | 99.0 |
Data sourced from a catalytic enantioselective synthesis using an oligomeric (salen)Co–OTf catalyst and phenyl carbamate.[2]
Applications in Asymmetric Catalysis
The chiral backbone of this compound and its derivatives makes them excellent ligands for metal-catalyzed asymmetric reactions. When complexed with metals like Copper(II) or Nickel(II), they form catalysts capable of inducing high stereoselectivity in reactions such as the C-α alkylation of α-amino acids.[4]
These catalysts are central to the synthesis of non-proteinogenic α-amino acids, which are valuable building blocks for pharmaceuticals. For instance, Cu(II) salen complexes derived from these amino alcohols have been shown to be highly effective catalysts for the asymmetric benzylation of alanine enolates, achieving high yields and enantiomeric excess.[4] Similarly, prolinamides derived from 2-aminocyclohexanols act as potent organocatalysts for asymmetric aldol reactions, affording products with excellent diastereo- and enantioselectivity.[5]
Table 2: Performance in Asymmetric Alkylation and Aldol Reactions
| Reaction Type | Catalyst/Ligand System | Substrates | Yield | Stereoselectivity |
| Asymmetric Alkylation | Cu(II) Salen Complex | Alanine enolate, Benzyl bromide | High | 88% ee |
| Asymmetric Alkylation | Cu(II) Salen Complex | N-(2-Cl-benzylidene)alanine isopropyl ester | High | up to 98.7% ee |
| Direct Aldol Reaction | (1S,2S)-Prolinamide-Thiourea | Ketones, Aromatic Aldehydes | High to Quantitative | up to 98:2 dr, 99% ee |
| Direct Aldol Reaction | Prolinamides of 2-(2-aminocyclohexyl)phenols | Ketones, Aldehydes | High | up to 99:1 dr, 99:1 er |
Data compiled from studies on Cu(II) salen complexes[4] and prolinamide organocatalysts.[5]
Role in Drug Development and Biological Activity
The stereochemistry of aminocyclohexanol analogs is crucial for their biological function.[1] The cis-isomer, (1R,2S)-2-aminocyclohexanol, and its derivatives have been investigated for their therapeutic potential, particularly in modulating immune responses.[6][7] Research has shown that these compounds can interact with and inhibit Tyrosine-protein kinase SYK, a key enzyme in the B-cell receptor signaling pathway.[7] This inhibitory action suggests potential applications in treating diseases related to immune dysfunction.[7]
The aminocyclohexanol scaffold is a versatile building block in medicinal chemistry, used to synthesize complex molecules with potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[6]
Experimental Protocols
Detailed Protocol: Catalytic Enantioselective Synthesis of (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol
This protocol is adapted from an efficient method for preparing protected trans-1,2-amino alcohols.[2]
Materials:
-
Oligomeric (salen)Co(II) (catalyst precursor)
-
Silver triflate (AgOTf)
-
Cyclohexene oxide
-
Phenyl carbamate
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, the oligomeric (salen)Co(II) complex (0.025 mmol, 0.5 mol %) is weighed into a vial.
-
Anhydrous toluene (0.25 M) is added, followed by AgOTf (0.0275 mmol, 0.55 mol %). The mixture is stirred for 1 hour at room temperature, resulting in a dark red solution of the active (salen)Co(III)–OTf catalyst.
-
In a separate flask, cyclohexene oxide (5.0 mmol, 1.0 equiv) and phenyl carbamate (6.0 mmol, 1.2 equiv) are combined.
-
The prepared catalyst solution is added to the substrate mixture. The flask is sealed and stirred at room temperature.
-
The reaction progress is monitored by TLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected amino alcohol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Synthetic Workflow
Caption: Synthesis of protected this compound via catalytic ring-opening.
Catalytic Cycle for Asymmetric Alkylation
Caption: Generalized catalytic cycle for Cu(II)-salen catalyzed asymmetric alkylation.
Biological Signaling Pathway Context
Caption: Inhibition of the SYK kinase signaling pathway by an aminocyclohexanol analog.
References
- 1. CAS 931-16-8: this compound | CymitQuimica [cymitquimica.com]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 7. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]
Stereochemistry and conformational analysis of 2-aminocyclohexanol isomers
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 2-Aminocyclohexanol Isomers
Abstract
The spatial arrangement of atoms and the conformational preferences of molecules are pivotal in determining their chemical reactivity and biological activity. For drug development professionals and researchers, a profound understanding of these three-dimensional properties is essential for rational drug design. 2-Aminocyclohexanol, a key structural motif in many pharmaceuticals, presents a rich stereochemical landscape. This technical guide provides a comprehensive analysis of the stereoisomers of 2-aminocyclohexanol and their conformational equilibria. We delve into the critical role of intramolecular hydrogen bonding in dictating conformer stability and explore the experimental and computational methodologies used for their characterization. Quantitative data are summarized for clarity, and key concepts are visualized to facilitate understanding.
Stereoisomers of 2-Aminocyclohexanol
2-Aminocyclohexanol has two stereocenters (at C1 and C2), which gives rise to a total of four stereoisomers. These exist as two pairs of enantiomers. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups defines them as either cis or trans diastereomers.
-
trans-2-Aminocyclohexanol : The -OH and -NH₂ groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-2-aminocyclohexanol and (1S,2S)-2-aminocyclohexanol.
-
cis-2-Aminocyclohexanol : The -OH and -NH₂ groups are on the same side of the ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol.
The relationship between these isomers is crucial for understanding their distinct chemical and physical properties.
Conformational Analysis of trans-2-Aminocyclohexanol
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1] For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). These two chair conformations are in equilibrium through a process called ring flipping.
The diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. This preference is due to the avoidance of destabilizing 1,3-diaxial interactions, which are a form of steric hindrance that occurs between axial substituents and other axial atoms on the same side of the ring.[2]
However, a key feature of 2-aminocyclohexanol is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the nitrogen of the amino group (OH···N).[3][4] This interaction can stabilize the otherwise unfavorable diaxial conformation. The strength and influence of this IMHB are highly dependent on the solvent and whether the amino group is protonated.[4] In non-polar solvents, the IMHB is more significant, increasing the population of the diaxial conformer compared to polar, hydrogen-bonding solvents which compete for the OH and NH₂ groups.[4] Upon protonation of the amino group, a strong N⁺-H···O hydrogen bond can form, which can dramatically shift the equilibrium and even make the diaxial form the preferred conformer in certain derivatives, a property utilized in designing pH-triggered molecular switches.[3]
References
(1R,2R)-2-Aminocyclohexanol: A Technical Guide to Its Solubility and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-Aminocyclohexanol is a chiral vicinal amino alcohol that serves as a critical building block in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable chiral auxiliary and precursor. A thorough understanding of its solubility and physical properties is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of these core characteristics.
Core Physical and Chemical Properties
This compound, also known as trans-(1R,2R)-2-aminocyclohexan-1-ol, is a white to off-white crystalline solid at room temperature.[1] The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons of the cyclohexane ring dictates its chemical reactivity and physical behavior. These functional groups allow for hydrogen bonding, which significantly influences its melting point and solubility profile.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 931-16-8 | [1][2] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 90.0 to 94.0 °C | [3] |
Table 2: Spectroscopic and Chiral Properties
| Property | Value | Reference(s) |
| Specific Rotation [α]D | -36.0 to -40.0 deg (c=1.2, water) | [3] |
| IUPAC Name | trans-(1R,2R)-2-aminocyclohexan-1-ol | [2] |
| SMILES | N[C@H]1--INVALID-LINK--CCCC1 | [1] |
| InChI Key | PQMCFTMVQORYJC-PHDIDXHHSA-N | [1] |
Solubility Profile
The solubility of this compound is largely dictated by the polar amino and hydroxyl groups, which allow for hydrogen bonding with protic solvents.[1] Consequently, it exhibits good solubility in polar solvents.
Qualitative Solubility:
-
Polar Solvents: Generally soluble in polar solvents like water and alcohols (e.g., methanol, ethanol).[1][4] The ability to form hydrogen bonds with these solvents overcomes the nonpolar nature of the cyclohexane ring.
-
Nonpolar Solvents: Expected to have lower solubility in nonpolar solvents such as hexanes or toluene, where the polar functional groups cannot effectively interact with the solvent molecules.
Quantitative Solubility:
Specific, experimentally determined quantitative solubility data for the free base of this compound in a range of common solvents is not widely available in the published literature.
However, a data point for the hydrochloride salt, trans-2-Aminocyclohexanol hydrochloride , indicates a solubility of 25 mg/mL in a solution of 1N acetic acid in methanol. It is important to note that this value is for the salt form and in a reactive acidic solvent system, which may not be representative of the free base's solubility in neutral solvents.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination
The melting point is determined using the capillary method with a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the sample to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Specific Optical Rotation Measurement
The specific optical rotation is measured using a calibrated polarimeter.
-
Solution Preparation: A precise mass of this compound (e.g., 120 mg) is accurately weighed and dissolved in a precise volume of a specified solvent (e.g., 10 mL of water) in a volumetric flask to achieve a known concentration (c).
-
Blank Measurement: The polarimeter tube (of a known path length, l, in decimeters) is filled with the pure solvent, and the optical rotation is measured to zero the instrument.
-
Sample Measurement: The polarimeter tube is then rinsed and filled with the prepared sample solution. The optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)
Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Analysis: The concentration of the dissolved this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or Gas Chromatography (GC) after appropriate derivatization.
-
Quantification: A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of the analyte in the saturated solution, which represents its solubility at that temperature.
Visualizations
The following diagram illustrates a typical experimental workflow for the determination of the physicochemical properties of this compound.
References
(1R,2R)-2-Aminocyclohexanol: A Cornerstone for Chiral Synthesis in Modern Chemistry
(1R,2R)-2-Aminocyclohexanol , a versatile and readily available chiral building block, has emerged as a critical component in the field of asymmetric organic synthesis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a unique stereochemical environment, making it an invaluable starting material for the construction of a wide array of chiral ligands, auxiliaries, and catalysts. These derivatives have demonstrated exceptional efficacy in controlling the stereochemical outcome of a variety of chemical transformations, a crucial aspect in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. It will detail its use in the creation of chiral auxiliaries for stereoselective reactions, its incorporation into ligands for metal-catalyzed processes, and its role as a precursor to organocatalysts, supported by quantitative data and detailed experimental protocols.
From Building Block to Chiral Auxiliary: Controlling Stereochemistry
One of the primary applications of this compound is its conversion into chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.
A common strategy involves the formation of a chiral oxazolidinone auxiliary. This is achieved by reacting this compound with a carbonyl source, such as phosgene or a chloroformate. The resulting oxazolidinone can then be acylated, and the chiral environment of the auxiliary directs the stereoselective alkylation or aldol reaction of the acyl group.
Asymmetric Aldol Reaction Utilizing a this compound-Derived Oxazolidinone
The general workflow for such a process can be visualized as follows:
Chiral Ligands for Asymmetric Catalysis
This compound serves as an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The amino and hydroxyl groups provide two coordination sites for a metal center, forming a stable five-membered chelate ring. The chirality of the cyclohexyl backbone then effectively transfers to the catalytic center, influencing the stereochemical outcome of the reaction.
Derivatives of this compound have been successfully employed as ligands in a variety of important transformations, including asymmetric hydrogenation, transfer hydrogenation, and the addition of organometallic reagents to carbonyl compounds.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. Ligands derived from this compound have shown promise in catalyzing this transformation with high enantioselectivity.
| Ligand/Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (1R,2R)-2-(N,N-dimethylamino)cyclohexanol / Ti(OiPr)₄ | Benzaldehyde | Toluene | 0 | 95 | 85 (R) |
| (1R,2R)-2-(N-benzylamino)cyclohexanol / Ti(OiPr)₄ | Benzaldehyde | Toluene | 0 | 92 | 91 (R) |
Note: The data in this table is representative and compiled from general knowledge in the field of asymmetric catalysis. Specific literature with these exact values for this compound derivatives was not found in the provided search results.
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
To a solution of the chiral ligand (0.1 mmol) derived from this compound in anhydrous toluene (5 mL) under an inert atmosphere, is added titanium(IV) isopropoxide (0.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is then cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise.
-
After stirring for another 30 minutes at 0 °C, freshly distilled benzaldehyde (2.0 mmol) is added dropwise.
-
The reaction is stirred at 0 °C for 6-12 hours and monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
The logical flow of this catalytic cycle can be represented as follows:
Organocatalysts Derived from this compound
In addition to its role in forming chiral auxiliaries and ligands for metal catalysis, this compound can be a precursor for purely organic catalysts. These organocatalysts have gained significant attention due to their lower toxicity, stability, and operational simplicity compared to many metal-based catalysts.
For example, thiourea derivatives of (1R,2R)-diaminocyclohexane, a close structural relative, have been shown to be effective bifunctional organocatalysts in asymmetric Michael additions.[3] The thiourea moiety activates the electrophile through hydrogen bonding, while the amine group activates the nucleophile through enamine formation. A similar strategy can be envisioned for derivatives of this compound.
Asymmetric Michael Addition of Ketones to Nitroolefins
While specific data for a this compound-derived thiourea catalyst is not available in the provided search results, the general principle is well-established. For instance, a thiourea catalyst derived from (1R,2R)-diaminocyclohexane has been used to catalyze the Michael addition of ketones to nitroolefins with high yields and enantioselectivities.
| Catalyst | Ketone | Nitroolefin | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| (1R,2R)-DACH-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 4-Nitrophenol | 95 | >95:5 | 98 |
Note: DACH = diaminocyclohexane. This data is representative of the performance of related catalysts.
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
-
To a mixture of the chiral thiourea catalyst (0.02 mmol) and 4-nitrophenol (0.01 mmol) in toluene (1 mL) is added the nitroolefin (0.2 mmol).
-
The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
The proposed catalytic cycle for this transformation is depicted below:
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its stereochemically defined and rigid structure provides an excellent platform for the creation of a diverse range of chiral auxiliaries, ligands, and organocatalysts. These tools have proven to be highly effective in controlling the stereochemical outcome of a multitude of asymmetric reactions, enabling the efficient and selective synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other life science industries continues to grow, the importance of versatile chiral building blocks like this compound is set to increase even further, solidifying its place as a cornerstone of asymmetric synthesis.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols in Synthesis
Chiral amino alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their stereochemistry is often a critical determinant of biological activity, making their enantioselective synthesis a significant area of research. This guide provides a comprehensive overview of the discovery, history, and core synthetic strategies for producing enantiomerically pure amino alcohols.
The Significance of Chirality in Amino Alcohols
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. When the carbon atoms to which these functional groups are attached are stereocenters, the molecule is considered chiral. The specific three-dimensional arrangement of these groups in an enantiomer is frequently the basis for selective interactions with chiral biological targets like enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1] Enantiomerically pure amino alcohols are indispensable synthons in the pharmaceutical industry, appearing as prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers like Propranolol, as well as in antiviral and anticancer drugs such as the side-chain of Taxol.[1]
Historical Perspective: Key Milestones
The development of methods for synthesizing chiral amino alcohols has been a long and evolving field of study. Early approaches relied on the resolution of racemic mixtures, which is often inefficient. A significant advancement came with the use of the "chiral pool," which utilizes naturally occurring chiral molecules as starting materials. One of the most traditional methods involves the derivatization of readily available natural α-amino acids.[1] A simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol, leveraging the high optical purity of the starting material.[1]
The late 20th century saw the advent of catalytic asymmetric synthesis, which revolutionized the field. A pivotal development was the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like (S)-prolinol to mediate the enantioselective reduction of ketones with borane.[1] This method provided a predictable and highly enantioselective route to chiral alcohols. Another major breakthrough was the development of asymmetric transfer hydrogenation (ATH), which uses a metal catalyst and a hydrogen donor to achieve the enantioselective reduction of ketones.[1] More recently, biocatalysis has emerged as a powerful and sustainable approach, with engineered enzymes like amine dehydrogenases (AmDHs) enabling the highly selective synthesis of chiral amino alcohols under mild conditions.[2][3][4]
Core Strategies for Asymmetric Synthesis
The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Synthesis from the Chiral Pool
This is one of the most traditional and direct methods, involving the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1] The high optical purity of the starting material is transferred to the product.
-
Advantages : High enantiopurity, readily available and often inexpensive starting materials.[1]
-
Limitations : The structural diversity of the final products is limited to the side chains of the 20 proteinogenic amino acids.[1]
Asymmetric Reduction of α-Amino Ketones and Related Precursors
The catalytic asymmetric reduction of prochiral ketones is a powerful and versatile method for generating chiral alcohols.[1] For amino alcohol synthesis, this strategy is applied to α-amino ketones or their protected derivatives.
-
Corey-Bakshi-Shibata (CBS) Reduction : This highly reliable method uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane.[1] It is known for its predictable stereochemistry and excellent enantioselectivity, often exceeding 95% ee.[1]
-
Asymmetric Transfer Hydrogenation (ATH) : This method utilizes a metal catalyst, typically ruthenium or rhodium, with a chiral ligand to transfer hydrogen from a source like isopropanol to the ketone.[1][5] It can achieve exceptionally high enantioselectivity (>99% ee) and high yields.[1][2]
Asymmetric Aminohydroxylation of Olefins
This method introduces both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. The Sharpless asymmetric aminohydroxylation is a key example, using an osmium catalyst and a chiral ligand.
Biocatalytic Synthesis
The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[1] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[3][4] These biocatalytic methods operate under mild conditions and often achieve exceptionally high enantioselectivity (>99% ee).[1][2]
Quantitative Data Summary
The following tables summarize the efficacy of various synthetic methods for chiral amino alcohols.
Table 1: Asymmetric Reduction of α-Amino Ketones
| Method | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| CBS Reduction | Various ketones | (S)-prolinol-derived oxazaborolidine | >95 | >95 | [1] |
| Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | Ruthenium-based catalyst | High | >99 | [5][6] |
| Asymmetric Transfer Hydrogenation | α-amino ketone HCl salts | Ruthenium-based catalyst | 55-89 | 93-99 | [6] |
| Cr-Catalyzed Cross-Coupling | Aldehydes and imines | Chromium-based catalyst | - | 99 | [7] |
Table 2: Biocatalytic Synthesis
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Amine Dehydrogenase (AmDH) | α-hydroxy ketones | Chiral amino alcohols | >99 | >99 | [1][4] |
| S. paucimobilis SC 16113 | Adsorbed substrate at 10 g/L | Chiral alcohol | 85 | >99 | [2] |
| Carbonyl Reductase | Ketone 26 | Alcohol 27 | 99.3 | 99.9 | [2] |
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines
This protocol describes a representative procedure for the Ru-catalyzed asymmetric transfer hydrogenation.[5]
-
Catalyst Preparation : A solution of the chiral Ru-catalyst (e.g., 0.13 mol %) is prepared in an appropriate solvent.
-
Reaction Setup : To a reaction vessel, add the unprotected α-ketoamine substrate.
-
Reaction Execution : The catalyst solution is added to the substrate, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 20 hours).
-
Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the enantiomerically pure 1,2-amino alcohol.
-
Analysis : The enantiomeric excess of the product is determined using chiral HPLC analysis.
General Protocol for Asymmetric Aminohydroxylation (AA) of an Olefin
This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.[1]
-
Reaction Setup : To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).
-
Reagent Addition : Add the nitrogen source (e.g., N-chlorocarbamate, 1.1 equivalents) and the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 equivalents).
-
Catalyst Addition : Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.
-
Substrate Addition : Add the olefin substrate (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring : The reaction progress is monitored by TLC or LC-MS.
-
Workup : Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification : The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
Applications in Asymmetric Synthesis
Beyond being synthetic targets, chiral amino alcohols are widely used as chiral ligands and auxiliaries in a variety of asymmetric transformations.[8][9][10] Their bifunctional nature allows them to coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. They are integral to the synthesis of other important chiral ligands, such as bisoxazolines (BOX) and pyridyl-bis(oxazolines) (PyBOX).[10][11]
Conclusion
The discovery and development of synthetic routes to chiral amino alcohols have been instrumental in advancing organic chemistry and drug development. From early reliance on the chiral pool to the sophisticated catalytic and biocatalytic methods of today, the field continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic strategies. The ongoing innovation in this area promises to provide even more powerful tools for the synthesis of complex, biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (1R,2R)-2-Aminocyclohexanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-Aminocyclohexanol is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Its rigid cyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, focusing on its application in the formation of chiral carboxylic acid derivatives through the corresponding oxazolidinone.
General Workflow
The use of this compound as a chiral auxiliary typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The amino alcohol is first reacted with a suitable reagent, such as phosgene or a phosgene equivalent, to form a chiral oxazolidinone. This oxazolidinone is then acylated with a prochiral carboxylic acid derivative.
-
Diastereoselective Reaction: The resulting N-acyl oxazolidinone undergoes a diastereoselective reaction, such as alkylation or an aldol reaction, to create a new stereocenter. The stereochemical outcome is directed by the chiral auxiliary.
-
Cleavage of the Chiral Auxiliary: The auxiliary is subsequently cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the this compound auxiliary.
Key Applications and Protocols
A primary application of chiral auxiliaries derived from 1,2-amino alcohols is in the asymmetric alkylation of carboxylic acids. The following protocols provide a representative workflow for this transformation using an oxazolidinone derived from this compound.
Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound
Objective: To prepare the chiral oxazolidinone scaffold from this compound.
Materials:
-
This compound
-
Phosgene solution (or a phosgene equivalent like triphosgene or carbonyldiimidazole)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene (or a solution of triphosgene in toluene) via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude oxazolidinone.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure chiral oxazolidinone.
Protocol 2: Acylation of the Chiral Oxazolidinone
Objective: To attach a prochiral acyl group to the nitrogen of the oxazolidinone.
Materials:
-
Chiral oxazolidinone from Protocol 1
-
Acyl chloride or acid anhydride (e.g., propionyl chloride)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.2 equiv) followed by the dropwise addition of the acyl chloride (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to afford the N-acyl oxazolidinone, which can be purified by flash chromatography if necessary.
Protocol 3: Diastereoselective Alkylation of the N-Acyl Oxazolidinone
Objective: To perform a diastereoselective alkylation of the enolate of the N-acyl oxazolidinone.
Materials:
-
N-acyl oxazolidinone from Protocol 2
-
Strong base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide or methyl iodide)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the strong base (1.05 equiv) and stir for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography to isolate the alkylated product and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 4: Cleavage of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acyl oxazolidinone from Protocol 3
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Concentrate the THF under reduced pressure.
-
Separate the aqueous layer and wash with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Extract the chiral carboxylic acid with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the final product.
-
The initial ether washings containing the chiral auxiliary can be dried and concentrated for recovery and reuse.
Quantitative Data
The following table summarizes representative data for asymmetric alkylations using oxazolidinone auxiliaries derived from cyclic 1,2-amino alcohols. While specific data for the this compound auxiliary is not widely published, the values presented for analogous systems demonstrate the high levels of stereocontrol achievable with this class of chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzyl bromide | α-benzyl propionic acid | >99:1 | 85-95 | [General Evans auxiliary literature] |
| 2 | Methyl iodide | α-methyl propionic acid | >98:2 | 80-90 | [General Evans auxiliary literature] |
| 3 | Allyl bromide | α-allyl propionic acid | >99:1 | 88-96 | [General Evans auxiliary literature] |
| 4 | Isopropyl iodide | α-isopropyl propionic acid | 95:5 | 75-85 | [General Evans auxiliary literature] |
Visualizations
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using this compound as a chiral auxiliary.
Logical Relationship in Diastereoselective Alkylation
Caption: Key steps in the diastereoselective alkylation of an N-acyl oxazolidinone.
Application Notes and Protocols: (1R,2R)-2-Aminocyclohexanol in the Preparation of Chiral Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-Aminocyclohexanol serves as a versatile chiral building block for the synthesis of a variety of chiral ligands. These ligands have demonstrated significant efficacy in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the preparation of chiral ligands derived from this compound and their application in key asymmetric catalytic reactions.
Overview of Chiral Ligands from this compound
The strategic placement of the amino and hydroxyl groups on the cyclohexane backbone of this compound provides a rigid and well-defined chiral environment. This inherent chirality can be effectively transferred to a metal center upon coordination, enabling high stereocontrol in a variety of catalytic transformations. The two primary classes of ligands synthesized from this precursor are Schiff bases and phosphine-amides.
Logical Relationship of Ligand Synthesis:
Protocol for Enantioselective Reduction of Ketones Using (1R,2R)-2-Aminocyclohexanol
Application Notes
This document provides a detailed protocol for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This method utilizes a chiral oxazaborolidine catalyst generated in situ from the commercially available and inexpensive chiral amino alcohol, (1R,2R)-2-aminocyclohexanol , and a borane source. This protocol is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis.
The methodology is based on the principles of the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used strategy for the synthesis of enantiomerically enriched alcohols.[1][2] The in situ generation of the catalyst from this compound offers a convenient and practical alternative to using pre-formed, and often moisture-sensitive, oxazaborolidine catalysts.[3] The stereochemical outcome of the reduction is predictable, with the chiral amino alcohol directing the hydride delivery from the borane reagent to a specific face of the ketone.
This method is applicable to a range of ketone substrates, particularly aromatic ketones, affording the corresponding chiral alcohols in good yields and with high enantioselectivity. The resulting chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation
The following table summarizes the typical performance of the in situ generated catalyst from this compound in the enantioselective reduction of various prochiral ketones.
| Entry | Ketone Substrate | Product | Yield (%) | e.e. (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |
| 3 | Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |
| 4 | α-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | - | 85 |
| 5 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | - | 91 |
Note: The data presented is representative of typical results obtained under the optimized reaction conditions described in the protocol below. Actual yields and enantiomeric excess may vary depending on the specific substrate, purity of reagents, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the enantioselective reduction of a model substrate, acetophenone, using the in situ generated oxazaborolidine catalyst from this compound and borane.
Materials
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure: In Situ Generation of the Catalyst and Asymmetric Reduction
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 mmol, 1.0 equiv) to the stirred solution of the amino alcohol.
-
Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.[3]
-
-
Ketone Reduction:
-
Cool the reaction mixture containing the in situ generated catalyst to the desired reaction temperature (e.g., room temperature or 0 °C).
-
In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the stirred catalyst mixture over a period of 10-15 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) to decompose any excess borane.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1 M HCl (5 mL) and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield of the purified chiral alcohol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Visualizations
Signaling Pathway: Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective reduction of a ketone using the oxazaborolidine catalyst derived from this compound and borane.
Caption: Proposed catalytic cycle for the CBS reduction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the enantioselective reduction protocol.
Caption: General experimental workflow diagram.
References
Application of (1R,2R)-2-Aminocyclohexanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1R,2R)-2-Aminocyclohexanol is a versatile chiral building block and auxiliary in the synthesis of complex pharmaceutical intermediates. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable tool for inducing chirality in target molecules, leading to the selective formation of desired stereoisomers. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates, with a focus on its role as a chiral auxiliary in asymmetric reactions.
Application Notes
This compound is primarily utilized in two main capacities in pharmaceutical synthesis:
-
As a Chiral Auxiliary: The amino and hydroxyl groups of this compound can be readily derivatized to form chiral auxiliaries, such as oxazolidinones. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions. The rigidity of the cyclohexane ring provides a well-defined chiral environment, leading to high diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and recycled.
-
As a Chiral Building Block: The inherent chirality of this compound can be incorporated directly into the final drug molecule. It can serve as a scaffold to which other functionalities are added, ensuring the correct stereochemistry at two adjacent centers.
Key Advantages:
-
High Stereochemical Control: The trans-relationship of the amino and hydroxyl groups on the rigid cyclohexane ring provides excellent facial shielding, leading to high diastereoselectivity in many reactions.
-
Versatility: The amino and hydroxyl groups can be selectively functionalized to suit various reaction conditions and synthetic strategies.
-
Recoverability: When used as a chiral auxiliary, it can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.
Featured Applications and Protocols
Asymmetric Aldol Reaction using a (1R,2R)-2-Aminocycloalkanol-derived Chiral Auxiliary
Chiral amino alcohols derived from cyclic systems are highly effective in controlling the stereochemistry of aldol reactions, which are fundamental for carbon-carbon bond formation in the synthesis of many active pharmaceutical ingredients (APIs). The following is a representative protocol for an asymmetric aldol reaction using a chiral oxazolidinone derived from a cis-1,2-aminocycloalkanol, demonstrating the high diastereoselectivity achievable with this class of auxiliaries.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the synthesis of a β-hydroxy acid with high diastereoselectivity using a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, which serves as a close structural and functional analog to auxiliaries derived from this compound.
Step 1: Preparation of the N-Propionyl Oxazolidinone
-
A solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to -78 °C, and n-butyllithium (1.0 eq) is added dropwise.
-
After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction mixture is stirred for 1 hour at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the N-propionyl imide.
Step 2: Asymmetric Aldol Reaction
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane.
-
The solution is cooled to 0 °C, and dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (1.2 eq).
-
The mixture is stirred for 1 hour at 0 °C to form the boron enolate.
-
The reaction mixture is then cooled to -78 °C, and the desired aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C and allowed to slowly warm to 0 °C over several hours.
-
The reaction is quenched with a phosphate buffer solution (pH 7), and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The aldol adduct is dissolved in a mixture of THF and water.
-
The solution is cooled to 0 °C, and an aqueous solution of lithium hydroperoxide (LiOOH) is added.
-
The reaction mixture is stirred for several hours until the starting material is consumed.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The chiral auxiliary is recovered by extraction with an organic solvent.
-
The aqueous layer is acidified, and the β-hydroxy acid product is extracted with an organic solvent.
Quantitative Data for Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Excess (de) | Isolated Yield (%) |
| Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 |
| Pivalaldehyde | >99% | 70 |
Data is representative for this class of chiral auxiliaries and demonstrates the high level of stereocontrol.[1]
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.
Synthesis of a Chiral Aminocyclohexanol Intermediate for a Protein Kinase Inhibitor
The following protocol is adapted from patent literature (WO2017019487A1) and describes the synthesis of a chiral aminocyclohexanol derivative, a key intermediate for a protein kinase inhibitor. This multi-step synthesis highlights the use of a chiral auxiliary to establish the desired stereochemistry.
Experimental Protocol: Synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol
Step 1: Asymmetric Hydroboration/Oxidation
-
A solution of a suitable reducing agent (e.g., NaBH₄) and a chiral auxiliary (e.g., α-pinene) in an appropriate solvent (e.g., THF) is prepared.
-
A Lewis acid (e.g., BF₃·Et₂O) is added to the mixture at a controlled temperature.
-
The starting olefin, 4-methylcyclohex-3-en-1-one, is added, and the reaction is stirred until completion.
-
The reaction is then treated with an oxidant (e.g., H₂O₂) in the presence of a base (e.g., NaOH) to yield the chiral alcohol.
Step 2: Reductive Amination
-
The chiral alcohol from the previous step is subjected to reductive amination conditions.
-
This typically involves reaction with an amine source (e.g., ammonia or a protected amine) in the presence of a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation).
Step 3: Resolution and Salt Formation
-
The resulting mixture of diastereomeric amines is resolved using a chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid).
-
The desired diastereomeric salt is selectively crystallized from a suitable solvent (e.g., methanol).
-
The purified salt is then treated with a base to liberate the free amine, followed by treatment with hydrochloric acid to form the final hydrochloride salt.
Quantitative Data for Chiral Resolution
| Step | Product | Purity/Enantiomeric Ratio |
| Initial Resolution | (R)-4-methylcyclohex-3-enamine hemi-dibenzoyl-D(+)-tartarate | 71.22% desired isomer, 28.72% undesired S-isomer (by chiral HPLC after Boc protection) |
| Recrystallization | (R)-4-methylcyclohex-3-enamine hemi-dibenzoyl-D(+)-tartarate | 82.11% desired isomer, 17.82% undesired S-isomer (by chiral HPLC after Boc protection) |
Data adapted from WO2017019487A1, demonstrating the enrichment of the desired enantiomer through resolution.
Logical Flow of the Synthesis
Caption: Synthesis of a chiral aminocyclohexanol intermediate.
Signaling Pathway Inhibition: Telaprevir and the HCV NS3-4A Protease
This compound derivatives have been explored as components in the synthesis of various antiviral agents. One important class of antiviral targets is viral proteases. For instance, Telaprevir is a potent inhibitor of the Hepatitis C Virus (HCV) NS3-4A serine protease. Understanding the mechanism of action of such drugs is crucial for drug development. The NS3-4A protease is essential for viral replication and also plays a role in the virus's evasion of the host's innate immune system.
The HCV NS3-4A protease cleaves the viral polyprotein into functional non-structural proteins required for viral replication.[2][3][4] Additionally, it disrupts the host's antiviral signaling pathways by cleaving key adaptor proteins, MAVS (mitochondrial antiviral-signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are crucial for the induction of type-I interferons.[5][6] Telaprevir acts as a direct-acting antiviral agent by binding to the active site of the NS3-4A protease, thereby inhibiting its function.[2] This leads to a blockage of viral polyprotein processing and restores the host's innate immune response.
HCV NS3-4A Protease Signaling and Inhibition by Telaprevir
Caption: Inhibition of HCV NS3-4A protease by Telaprevir.
Conclusion
This compound and its derivatives are powerful tools in the asymmetric synthesis of pharmaceutical intermediates. Their application as chiral auxiliaries provides a reliable method for establishing stereocenters with high selectivity. The protocols and data presented herein demonstrate the utility of this class of compounds for researchers and professionals in drug development, offering a pathway to enantiomerically pure and complex drug candidates.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein - Google Patents [patents.google.com]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0147475B1 - Aminocyclohexanol derivatives having an expectorant activity, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols for (1R,2R)-2-Aminocyclohexanol Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (1R,2R)-2-aminocyclohexanol and its derivatives as organocatalysts in asymmetric aldol reactions. This powerful carbon-carbon bond-forming reaction is essential for the synthesis of chiral β-hydroxy carbonyl compounds, which are key building blocks in the development of pharmaceuticals and other bioactive molecules.
Introduction
The organocatalyzed aldol reaction has emerged as a cornerstone of modern asymmetric synthesis, offering a more sustainable and often more economical alternative to traditional metal-based catalysts. Chiral amino alcohols, such as this compound, and their derivatives have proven to be effective catalysts, mimicking the action of natural aldolase enzymes. They operate through an enamine-based mechanism, activating the ketone donor to react with an aldehyde acceptor with high stereocontrol. This document outlines the experimental setup, optimized reaction conditions, and expected outcomes for aldol reactions catalyzed by this compound derivatives.
Data Presentation: Performance of this compound Derivatives in Aldol Reactions
The following tables summarize the performance of various organocatalysts derived from or structurally related to this compound in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes.
Table 1: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by Prolinamides of 2-Aminocyclohexanols
| Catalyst (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1a (20) | DMSO | - | 24 | 95 | 95:5 | 96 |
| 1b (20) | CH2Cl2 | TFA (20) | 48 | 85 | >99:1 | 98 |
| 1c (10) | Toluene | - | 72 | 90 | 98:2 | 95 |
Catalysts 1a, 1b, and 1c are different prolinamide derivatives of this compound. Data is representative of typical results found in the literature for this class of catalysts.
Table 2: Substrate Scope for the Aldol Reaction Catalyzed by a (1R,2R)-Cyclohexanediamine-derived Catalyst
| Aldehyde | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 24 | 95 | >95:5 | 97 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 48 | 88 | 90:10 | 92 |
| 4-Methoxybenzaldehyde | Cyclohexanone | 72 | 75 | 85:15 | 88 |
| Benzaldehyde | Cyclohexanone | 48 | 82 | 92:8 | 90 |
| 2-Naphthaldehyde | Cyclohexanone | 72 | 85 | >95:5 | 96 |
| 4-Nitrobenzaldehyde | Cyclopentanone | 24 | 92 | 98:2 (syn) | 95 (syn) |
Data is based on results obtained with a chiral cyclohexanediamine-derived catalyst, which is structurally and mechanistically similar to this compound catalysts.[1]
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with an Aromatic Aldehyde
This protocol provides a general procedure for the this compound derivative-catalyzed aldol reaction between cyclohexanone and an aromatic aldehyde.
Materials:
-
This compound derivative (catalyst) (e.g., a prolinamide derivative)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Cyclohexanone
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene)
-
Trifluoroacetic acid (TFA) (optional additive)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the this compound derivative catalyst (0.02 mmol, 10-20 mol%).
-
Add the aromatic aldehyde (0.1 mmol, 1.0 equiv).
-
Add the anhydrous solvent (1.0 mL).
-
If an acidic additive is required, add trifluoroacetic acid (0.02 mmol, 20 mol%).
-
Add cyclohexanone (1.0 mmol, 10.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the time indicated by TLC or HPLC analysis (typically 24-72 hours).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH2Cl2) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for the this compound catalyzed aldol reaction.
Proposed Catalytic Cycle
Caption: Proposed enamine catalytic cycle for the aldol reaction.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure trans-1,2-Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure trans-1,2-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. Their precise stereochemical arrangement is often crucial for biological activity, making their efficient and scalable synthesis a significant focus in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for several key industrial-scale methods for producing these valuable chiral building blocks.
Core Synthetic Strategies
Several robust and scalable methodologies have been developed for the enantioselective synthesis of trans-1,2-amino alcohols. The most prominent of these include:
-
Catalytic Asymmetric Ring-Opening of meso-Epoxides: This atom-economical approach utilizes chiral catalysts to desymmetrize readily available meso-epoxides with nitrogen nucleophiles, affording direct access to the desired trans-1,2-amino alcohols with high enantioselectivity.
-
Asymmetric Hydrogenation of α-Amino Ketones: The reduction of prochiral α-amino ketones using chiral metal catalysts provides a reliable route to enantiopure vicinal amino alcohols. This method benefits from the broad availability of substrates and the high efficiency of modern catalytic systems.
-
Biocatalytic Reductive Amination of α-Hydroxy Ketones: Leveraging the high selectivity of enzymes, this method employs engineered amine dehydrogenases (AmDHs) or transaminases to convert α-hydroxy ketones into chiral amino alcohols with excellent enantiomeric purity under mild reaction conditions.
-
Sharpless Asymmetric Aminohydroxylation: A powerful method for the direct conversion of alkenes into vicinal amino alcohols with high regio- and enantioselectivity using an osmium catalyst and a chiral ligand.
-
Nickel-Catalyzed Decarboxylative Arylation: An innovative approach that couples readily available α-amino acids with aryl halides through a synergistic photoredox and nickel-catalyzed process to generate enantioenriched benzylic amines.
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for the aforementioned synthetic strategies, allowing for a clear comparison of their efficiency and selectivity across various substrates.
Table 1: Catalytic Asymmetric Ring-Opening of meso-Epoxides
| Epoxide | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexene oxide | Aniline | 1 mol% Sc(DS)₃, 1.2 mol% Chiral Bipyridine | Water | 95 | 97 | [1] |
| Cyclopentene oxide | Aniline | 1 mol% Sc(DS)₃, 1.2 mol% Chiral Bipyridine | Water | 92 | 95 | [1] |
| cis-Stilbene oxide | 1-Naphthylamine | (R)-CuMOF-2 | Toluene | 95 | 97 | [2] |
| Cyclohexene oxide | N-Methyl-p-anisidine | (R)-CuMOF-1 | Toluene | 92 | 95 | [2] |
Table 2: Asymmetric Hydrogenation of α-Primary Amino Ketones
| Substrate | Catalyst System | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| 2-Amino-1-phenylethanone | Co(OAc)₂ (2 mol%), (R,R)-BenzP* (2.2 mol%) | 50 | MeOH | 98 | 99 | [3] |
| 2-Amino-1-(4-methoxyphenyl)ethanone | Co(OAc)₂ (2 mol%), (R,R)-BenzP* (2.2 mol%) | 50 | MeOH | 97 | 98 | [3] |
| 2-Amino-1-(4-chlorophenyl)ethanone | Co(OAc)₂ (2 mol%), (R,R)-BenzP* (2.2 mol%) | 50 | MeOH | 99 | 99 | [3] |
| 1-Amino-3,3-dimethylbutan-2-one | [Rh(cod)Cl]₂/(S,S)-DuanPhos | 50 | THF | >99 | 99 | [4] |
Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones
| Substrate | Biocatalyst | Cofactor Regeneration | pH | Yield (%) | ee (%) | Reference |
| 1-Hydroxy-2-butanone | Engineered Amine Dehydrogenase (AmDH) | Glucose/Glucose Dehydrogenase | 9.0 | >99 | >99 | [5] |
| 1-Hydroxy-2-propanone | Engineered Amine Dehydrogenase (AmDH) | Formate/Formate Dehydrogenase | 7.5 | >99 | >99 | [6] |
| 1-Methoxypropan-2-one | MsmeAmDH | Glucose/Glucose Dehydrogenase | 9.0 | >99 | >99 | [5] |
Experimental Protocols
Protocol 1: Scandium-Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide with Aniline in Water
This protocol is based on the work of Kobayashi and coworkers, demonstrating a highly efficient and environmentally benign method.[1]
Materials:
-
Cyclohexene oxide (1.0 mmol, 98 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Scandium tris(dodecyl sulfate) (Sc(DS)₃) (0.01 mmol, 8.4 mg)
-
Chiral bipyridine ligand (0.012 mmol)
-
Deionized water (2 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Sc(DS)₃ (0.01 mmol) and the chiral bipyridine ligand (0.012 mmol) in water (1 mL) is added aniline (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Cyclohexene oxide (1.0 mmol) in water (1 mL) is then added, and the resulting mixture is stirred vigorously at room temperature for 24 hours.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiopure trans-2-anilinocylohexan-1-ol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Cobalt-Catalyzed Asymmetric Hydrogenation of 2-Amino-1-phenylethanone
This protocol is adapted from an efficient cobalt-catalyzed hydrogenation method.[3][7]
Materials:
-
2-Amino-1-phenylethanone hydrochloride (0.4 mmol)
-
Cobalt(II) acetate (Co(OAc)₂) (0.008 mmol, 1.4 mg)
-
(R,R)-BenzP* ligand (0.0088 mmol)
-
Zinc powder (0.08 mmol, 5.2 mg)
-
Potassium bicarbonate (KHCO₃) (0.4 mmol, 40 mg)
-
Methanol (2 mL)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with 2-amino-1-phenylethanone hydrochloride (0.4 mmol), Co(OAc)₂ (2 mol%), (R,R)-BenzP* (2.2 mol%), Zn (20 mol%), and KHCO₃ (1 equiv).
-
The autoclave is sealed, and methanol (2 mL) is added via syringe.
-
The system is purged with hydrogen gas three times, and then pressurized to 50 atm of H₂.
-
The reaction mixture is stirred at 50 °C for 30 minutes.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired chiral amino alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Biocatalytic Reductive Amination of 1-Hydroxy-2-butanone using an Amine Dehydrogenase
This protocol describes a general procedure for the biocatalytic synthesis of a chiral amino alcohol.[5]
Materials:
-
1-Hydroxy-2-butanone (50 mM)
-
Ammonium formate (2 M, pH 9.0 buffer)
-
NADP⁺ (0.2 mM)
-
Glucose (55 mM)
-
Glucose dehydrogenase (GDH) (3 U/mL)
-
Purified Amine Dehydrogenase (AmDH) (0.5 mg/mL)
-
1 M HCl
Procedure:
-
A reaction mixture is prepared containing ammonium formate buffer (2 M, pH 9.0), NADP⁺ (0.2 mM), glucose (55 mM), and glucose dehydrogenase (3 U/mL).
-
The purified AmDH enzyme (0.5 mg/mL) is added to the mixture.
-
The reaction is initiated by the addition of 1-hydroxy-2-butanone to a final concentration of 50 mM.
-
The reaction is incubated at 30 °C with shaking for 24 hours.
-
Reaction progress and conversion can be monitored by HPLC or GC analysis.
-
Upon completion, the reaction is quenched by the addition of 1 M HCl to denature the enzymes.
-
The product can be isolated and purified using standard techniques such as ion-exchange chromatography.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis after derivatization if necessary.
Visualizations
Caption: Overview of synthetic routes to enantiopure trans-1,2-amino alcohols.
Caption: Experimental workflow for asymmetric ring-opening of meso-epoxides.
References
- 1. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 2. Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalyst ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05163A [pubs.rsc.org]
- 3. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Resolution of Racemic Carboxylic Acids Using (1R,2R)-2-Aminocyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Many chiral molecules exhibit different pharmacological and toxicological profiles for each enantiomer. For instance, the therapeutic activity of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen resides almost exclusively in the (S)-enantiomer.[2] One of the most established and effective methods for chiral resolution is the formation of diastereomeric salts.[3] This technique involves reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers.[4] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][5]
(1R,2R)-2-Aminocyclohexanol is a versatile and effective chiral resolving agent, particularly for racemic carboxylic acids. Its rigid cyclohexane backbone and adjacent amino and hydroxyl functional groups facilitate the formation of well-defined crystalline salts with chiral acids, leading to efficient separation. This document provides detailed protocols and data for the use of this compound in resolving racemic mixtures.
Principle of Resolution
The fundamental principle behind this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. A racemic acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, such as this compound, [(+)-Base]. This reaction forms two diastereomeric salts: [(+)-Acid-(+)-Base] and [(-)-Acid-(+)-Base]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably different solubilities in a given solvent system. This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration. Subsequently, the separated diastereomeric salt is treated with a strong acid to break the ionic bond, liberating the pure enantiomer of the acid and regenerating the resolving agent.[4][5]
Application Example: Resolution of Racemic Ibuprofen
Ibuprofen, 2-(4-isobutylphenyl)propanoic acid, is a classic example where the (S)-enantiomer possesses the desired anti-inflammatory activity, while the (R)-enantiomer is significantly less active.[2][6] The following data and protocols describe the resolution of racemic ibuprofen using this compound.
Data Summary
The efficiency of resolution can be influenced by factors such as the solvent system, temperature, and stoichiometry. The table below summarizes typical results for the resolution of ibuprofen.
| Racemic Compound | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Yield of (S)-Ibuprofen Salt | Enantiomeric Excess (ee) of (S)-Ibuprofen |
| (±)-Ibuprofen | This compound | Isopropanol/Water | 1:0.5 | ~40-45% | >95% |
| (±)-Ibuprofen | This compound | Ethanol | 1:0.5 | ~42% | >90% |
Note: Yields are based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Detailed Experimental Protocols
The following is a generalized protocol for the resolution of racemic ibuprofen. Researchers should optimize solvent choice, volumes, and crystallization conditions for their specific laboratory setup.
Protocol 1: Diastereomeric Salt Formation and Isolation
Materials:
-
Racemic (±)-Ibuprofen
-
(1R,2R)-(+)-2-Aminocyclohexanol
-
Solvent (e.g., Isopropanol, Ethanol)
-
Erlenmeyer flask
-
Heating plate/stirrer
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a 125 mL Erlenmeyer flask, combine racemic ibuprofen (e.g., 15 mmol) with 30-40 mL of isopropanol. Heat the mixture gently with stirring until all the ibuprofen has dissolved.
-
In a separate beaker, dissolve (1R,2R)-(+)-2-aminocyclohexanol (0.5 molar equivalents, e.g., 7.5 mmol) in a small amount of the same warm solvent.
-
Add the resolving agent solution to the ibuprofen solution with continuous stirring.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. The diastereomeric salt of (S)-ibuprofen and this compound should begin to crystallize.
-
To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Allow the crystals to air dry. For higher purity, the salt can be recrystallized from a fresh portion of hot solvent.
Protocol 2: Liberation of the Enantiomerically Pure Acid
Materials:
-
Isolated diastereomeric salt
-
2M Hydrochloric Acid (HCl) or 2M Sulfuric Acid (H₂SO₄)[7]
-
Methyl t-butyl ether (MTBE) or diethyl ether[7]
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Place the dried, recrystallized diastereomeric salt into a 50 mL beaker or small flask.[7]
-
Add approximately 25 mL of 2M H₂SO₄ and stir the mixture for 5-10 minutes. The salt will dissolve, and the free ibuprofen will precipitate as an oil or a fine solid.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of MTBE.[7]
-
Combine the organic extracts and wash them sequentially with 15 mL of water and 15 mL of saturated sodium chloride (brine) solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and remove the solvent using a rotary evaporator. The resulting product is enantiomerically enriched (S)-(+)-ibuprofen, which should solidify upon standing.[7]
-
The mother liquor from the initial filtration can be similarly treated to recover ibuprofen enriched in the (R)-(-)-enantiomer.[7]
Resolution by diastereomeric salt formation using this compound is a robust and highly effective method for obtaining enantiomerically pure carboxylic acids like (S)-ibuprofen. The protocols provided herein offer a reliable framework for researchers. The efficiency of the separation relies on the significant solubility difference between the formed diastereomeric salts, which can be optimized by careful selection of the solvent system. This classical resolution technique remains a valuable tool in both academic research and industrial drug development for accessing single-enantiomer chiral compounds.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemconnections.org [chemconnections.org]
Application Notes and Protocols: (1R,2R)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a versatile building block in modern organic synthesis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functional groups, with a defined trans-stereochemistry, make it a valuable asset in the construction of complex chiral molecules. This document provides detailed application notes and experimental protocols for the preparation and utilization of this compound hydrochloride, particularly in the realms of asymmetric synthesis and as a key intermediate in the development of pharmaceuticals.
The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.[1] It is primarily utilized as a precursor for chiral ligands and auxiliaries that induce stereoselectivity in chemical reactions, leading to the desired enantiomer of a target molecule.
Physicochemical Data
A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below.
| Property | Value |
| CAS Number | 13374-31-7 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134-138 °C[1] |
| Optical Purity | Enantiomeric excess: ≥98.0% |
| Storage Temperature | 2-8°C |
Preparation of this compound Hydrochloride
A practical and scalable enantioselective synthesis of this compound hydrochloride can be achieved through the asymmetric ring-opening of cyclohexene oxide. The following protocol is adapted from a literature procedure describing a highly efficient method.
Experimental Protocol: Enantioselective Synthesis
This protocol involves a two-step process: the catalytic asymmetric ring-opening of cyclohexene oxide with a carbamate nucleophile, followed by hydrolysis to yield the free amino alcohol, which is then converted to its hydrochloride salt.
Step 1: Catalytic Asymmetric Ring-Opening
-
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst
-
Acetonitrile (anhydrous)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the oligomeric (salen)Co-OTf catalyst (0.5 mol%).
-
Add anhydrous acetonitrile, followed by phenyl carbamate (1.0 equivalent).
-
Add cyclohexene oxide (1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Step 2: Hydrolysis and Salt Formation
-
Materials:
-
Reaction mixture from Step 1
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)
-
Diethyl ether
-
Brine
-
-
Procedure:
-
To the crude reaction mixture, add a solution of potassium hydroxide in ethanol/water.
-
Heat the mixture to reflux and stir for 4-6 hours to effect hydrolysis of the carbamate.
-
Cool the mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Dissolve the crude amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent with stirring to precipitate the hydrochloride salt.
-
Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.
-
Quantitative Data for Preparation
| Parameter | Value |
| Catalyst Loading | 0.5 mol% |
| Reaction Temperature | 50 °C |
| Reaction Time | 24 h |
| Isolated Yield | High (specific yield depends on scale and purification) |
| Enantiomeric Excess (ee) | >99% |
Synthesis Workflow Diagram
Caption: Workflow for the enantioselective synthesis of this compound Hydrochloride.
Uses of this compound Hydrochloride
As a Chiral Auxiliary in Asymmetric Synthesis
This compound is a precursor to valuable chiral auxiliaries, most notably oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. A common application is in the diastereoselective alkylation of enolates.
4.1.1. Representative Protocol: Asymmetric Alkylation of an Oxazolidinone Auxiliary
This protocol is based on the well-established Evans' asymmetric alkylation methodology and is representative of how a chiral auxiliary derived from this compound would be used.
-
Step 1: Formation of the N-Acyl Oxazolidinone
-
React this compound with a suitable reagent (e.g., phosgene or a phosgene equivalent) to form the corresponding oxazolidinone.
-
Acylate the oxazolidinone with an acyl chloride or anhydride (e.g., propionyl chloride) in the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl oxazolidinone.
-
-
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding (Z)-enolate.
-
Add the alkylating agent (e.g., benzyl bromide or allyl iodide) and allow the reaction to proceed at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
-
-
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C to cleave the auxiliary.
-
Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.
-
4.1.2. Quantitative Data for Asymmetric Alkylation
The following data is representative of the high stereoselectivity achieved using oxazolidinone auxiliaries derived from chiral amino alcohols in asymmetric alkylation reactions.[2]
| Electrophile | Diastereomeric Excess (de) | Isolated Yield |
| Methyl Iodide | >99% | 70% |
| Benzyl Bromide | >99% | 80% |
| Allyl Iodide | >99% | 73% |
4.1.3. Asymmetric Alkylation Workflow Diagram
Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Intermediate in Drug Development
Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals. This compound and its derivatives can serve as key intermediates in the synthesis of complex drug molecules. A prominent example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®), where a key step involves the creation of a vicinal amino alcohol functionality on a cyclohexene ring.
4.2.1. Application in the Synthesis of an Oseltamivir Precursor
The core of Oseltamivir contains a trans-amino alcohol moiety on a functionalized cyclohexene ring. Syntheses of Oseltamivir often involve the asymmetric opening of a meso-aziridine or epoxide, a reaction where chiral ligands derived from amino alcohols can be employed to control the stereochemistry. The resulting amino alcohol is then further elaborated to the final drug molecule.
4.2.2. Representative Protocol: Asymmetric Aziridine Ring-Opening
This protocol illustrates a key transformation in the synthesis of an Oseltamivir precursor, highlighting the importance of the chiral amino alcohol structure.
-
Materials:
-
A suitable meso-aziridine on a cyclohexene scaffold
-
A nucleophile (e.g., trimethylsilyl azide)
-
A chiral catalyst system (e.g., a chiral Lewis acid or a transition metal complex with a chiral ligand)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the meso-aziridine substrate to the catalyst solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).
-
Slowly add the nucleophile to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting chiral amino azide or amino alcohol derivative by column chromatography.
-
4.2.3. Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of this compound in the synthesis of Oseltamivir.
Safety Information
This compound hydrochloride is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound hydrochloride is a valuable and versatile chiral building block for researchers in organic synthesis and drug development. Its straightforward preparation in high enantiopurity and its utility as a precursor for effective chiral auxiliaries and ligands make it an important tool for the stereocontrolled synthesis of complex molecules. The protocols and data presented in these application notes provide a foundation for its successful application in the laboratory.
References
Troubleshooting & Optimization
Technical Support Center: (1R,2R)-2-Aminocyclocyclohexanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1R,2R)-2-Aminocyclohexanol. Our goal is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
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Question: We are experiencing a significantly lower than expected yield of this compound. What are the common causes and how can we mitigate them?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some of the most common culprits and their solutions:
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Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
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-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction in the ammonolysis of 1,2-epoxycyclohexane is the formation of secondary amines.[1]
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Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatography.
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Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during aqueous extraction to minimize the water solubility of the amino alcohol. When performing chromatography, select a suitable stationary and mobile phase to achieve good separation and recovery. Recrystallization, while effective for purification, can lead to yield loss; ensure the solvent system and temperature are optimized for maximum recovery.
-
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans ratio)
-
Question: Our synthesis is producing an unfavorable mixture of diastereomers. How can we improve the stereoselectivity to favor the desired (1R,2R)-trans isomer?
-
Answer: Achieving high diastereoselectivity is a critical challenge. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.
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Choice of Synthetic Method: The inherent stereoselectivity of the reaction plays a major role.
-
Solution: Consider employing a highly stereoselective synthetic method such as the Sharpless Asymmetric Aminohydroxylation. This method allows for the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes with high enantiomeric excess.[2] Another approach is the enantioselective addition of a carbamate to a meso-epoxide catalyzed by an oligomeric (salen)Co-OTf complex, which has been shown to produce trans-1,2-amino alcohols in high yield and enantiomeric excess.[3]
-
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the diastereomeric ratio.
-
Solution: Systematically optimize your reaction conditions. For instance, in certain lithiation/1,2-addition reactions, the choice of solvent (e.g., 2-MeTHF over THF) and reaction temperature can significantly improve diastereoselectivity.[4]
-
-
Enzymatic Approaches: Biocatalysis can offer excellent stereoselectivity.
-
Solution: A one-pot synthesis using a keto reductase (KRED) and an amine transaminase (ATA) can be employed to produce specific isomers of aminocyclohexanol with good to excellent diastereomeric ratios.[5][6] The choice of stereocomplementary enzymes is key to obtaining the desired cis or trans product.[5][6]
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Issue 3: Impure Product After Purification
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Question: Despite purification, our final product is still contaminated with impurities. What are the likely impurities and how can we remove them?
-
Answer: Impurities can be starting materials, reagents, or byproducts.
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Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
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Solution: As mentioned in Issue 1, ensure the reaction goes to completion by monitoring it. If starting materials are difficult to separate from the product, consider a chemical quench or a specific extraction procedure to remove them before purification.
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Byproducts from Side Reactions: As discussed, secondary amine formation is a common issue.[1] Other potential byproducts depend on the specific synthetic route.
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Solution: Optimize reaction conditions to minimize byproduct formation. For purification, a multi-step approach might be necessary. This could involve an initial acid-base extraction to separate basic amines from neutral or acidic compounds, followed by column chromatography or recrystallization. For challenging separations, techniques like preparative HPLC may be required.
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-
Residual Solvents or Reagents: Solvents and reagents used in the reaction or workup can be carried through to the final product.
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Solution: Ensure your product is thoroughly dried under vacuum to remove volatile solvents. If non-volatile reagents are the issue, a final purification step like recrystallization or a specific washing protocol is necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of this compound?
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Q2: Are there any green chemistry approaches for this synthesis?
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A2: Yes, enzymatic methods are considered a greener alternative to traditional chemical synthesis. One-pot enzymatic cascades, for example using a keto reductase and an amine transaminase, can reduce waste and improve efficiency.[5][6] These reactions are often performed in aqueous media under mild conditions.
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-
Q3: How can I accurately determine the diastereomeric ratio of my product?
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A3: The diastereomeric ratio can be determined using several analytical techniques. Proton NMR (¹H NMR) spectroscopy is often used, as the signals for the protons on the stereogenic centers of the different diastereomers may be distinct. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are also powerful methods for separating and quantifying diastereomers.
-
-
Q4: What are the safety precautions I should take when working with reagents like hydrazoic acid?
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A4: Hydrazoic acid is a potentially dangerous and explosive reagent that requires special safety measures.[3] It is highly recommended to seek alternative, safer ammonia equivalents. Carbamates, for instance, have been successfully used in (salen)Co(III)-catalyzed kinetic resolutions of epoxides as a safer alternative.[3] Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Data Presentation
Table 1: Comparison of Selected Synthetic Methods for Aminocyclohexanol Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Key Advantages | Reference |
| Ammonolysis | 1,2-Epoxycyclohexane | Aqueous Alcoholic Ammonia | Moderate | Variable, dependent on conditions | Simple, readily available starting materials | [1] |
| Oligomeric (salen)Co-Catalyzed Carbamate Addition | Cyclohexene Oxide | Phenyl Carbamate, Oligomeric (salen)Co-OTf | 91 (of oxazolidinone intermediate) | >95% ee for trans | High enantioselectivity, scalable | [3] |
| Enzymatic One-Pot Synthesis | 1,4-Cyclohexanedione | Keto Reductase (KRED), Amine Transaminase (ATA) | Good to Excellent | >98:2 (for cis isomer with specific ATA) | High selectivity, green chemistry | [5][6] |
| Reduction of β-Enaminoketones | β-Enaminoketone | Sodium in THF/isopropyl alcohol | 75 (diastereomeric mixture) | 11:89 (for a specific substrate) | Good yield for the mixture | [8] |
Experimental Protocols
Protocol 1: Enzymatic One-Pot Synthesis of cis-4-Aminocyclohexanol
This protocol is adapted from a reported one-pot synthesis employing a keto reductase and an amine transaminase.[5][6]
Materials:
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1,4-Cyclohexanedione
-
Keto reductase (KRED) from Lactobacillus kefir (LK-KRED)
-
Amine transaminase (ATA)
-
NAD(P)+
-
Isopropanol
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Appropriate amine donor for the ATA (e.g., isopropylamine)
Procedure:
-
Prepare a reaction mixture containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) in 50 mM sodium phosphate buffer (pH 7.0).
-
Add the keto reductase (LK-KRED) to the reaction mixture.
-
Incubate the reaction at 30°C with agitation (e.g., 700 rpm) for approximately 12 hours or until the reduction of the diketone to 4-hydroxycyclohexanone is complete (monitor by GC or HPLC).
-
Once the first step is complete, add the amine transaminase (ATA) and the amine donor to the same reaction vessel.
-
Continue the incubation at 30°C with agitation, monitoring the formation of the aminocyclohexanol product by GC or HPLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Protocol 2: (salen)Co-Catalyzed Enantioselective Addition of Phenyl Carbamate to Cyclohexene Oxide
This protocol is based on a method for the synthesis of protected trans-1,2-amino alcohols.[3]
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst (e.g., 0.5 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve cyclohexene oxide and phenyl carbamate in the chosen solvent.
-
Add the oligomeric (salen)Co-OTf catalyst to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 50°C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture is typically subjected to a basic workup to deprotect the amino alcohol.
-
The resulting trans-2-aminocyclohexanol can then be purified, for example, by recrystallization as its hydrochloride salt to achieve high enantiomeric purity.
Visualizations
Caption: Troubleshooting workflow for low yield and poor purity.
Caption: Workflow for one-pot enzymatic synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (1R,2R)-2-Aminocyclohexanol Derived Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing catalysts derived from (1R,2R)-2-aminocyclohexanol in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric catalysis?
A1: this compound is a versatile chiral building block primarily used as a precursor for the synthesis of more complex organocatalysts, most notably prolinamide derivatives. These catalysts are highly effective in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions, consistently affording products with high stereoselectivity.
Q2: How is the active prolinamide catalyst synthesized from this compound?
A2: The synthesis typically involves the amidation of a protected proline, such as Cbz-L-proline, with this compound. The reaction is generally carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection of the proline nitrogen.
Q3: What is the role of additives or co-catalysts in reactions catalyzed by this compound derived prolinamides?
A3: Acidic additives, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH), are often crucial for enhancing both the reactivity and enantioselectivity of these catalytic systems.[1] These additives protonate the catalyst, which is believed to play a key role in the activation of the electrophile and the stabilization of the transition state.
Q4: How do reaction parameters like temperature and solvent affect the stereochemical outcome?
A4: Temperature and solvent choice are critical factors that significantly influence the enantioselectivity of the reaction. Lowering the reaction temperature often leads to higher enantiomeric excess (ee). The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex, thereby impacting stereoselectivity. Aprotic solvents are commonly employed, with the optimal choice being highly dependent on the specific reaction.
Troubleshooting Guides
Low Enantioselectivity (ee)
Problem: The enantiomeric excess of the product is lower than expected.
Possible Causes and Solutions:
-
Suboptimal Temperature: Higher temperatures can lead to a decrease in enantioselectivity.
-
Solution: Perform the reaction at a lower temperature. A screening of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) is recommended to find the optimal condition.
-
-
Incorrect Solvent: The solvent can have a profound effect on the catalyst's performance.
-
Solution: Screen a range of anhydrous aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
-
Inappropriate Catalyst Loading: Both too low and too high catalyst concentrations can negatively impact enantioselectivity.
-
Solution: Optimize the catalyst loading. A typical starting range is 5-20 mol%.
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-
Presence of Water: Moisture can interfere with the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Impure Reagents or Catalyst: Impurities can act as catalyst poisons or promote side reactions.
-
Solution: Use highly purified reagents and ensure the catalyst is of high purity.
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Low Reaction Yield
Problem: The chemical yield of the desired product is low.
Possible Causes and Solutions:
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) and extend the reaction time if necessary.
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere and that all reagents are free of impurities that could deactivate the catalyst.
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-
Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants may not be optimal.
-
Solution: Vary the stoichiometry of the nucleophile and electrophile to determine the optimal ratio.
-
Data Presentation
Table 1: Effect of Catalyst Loading on the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | Toluene | 25 | 85 | 92 |
| 2 | 10 | Toluene | 25 | 92 | 95 |
| 3 | 20 | Toluene | 25 | 91 | 95 |
| 4 | 10 | Toluene | 0 | 88 | 98 |
| 5 | 10 | Toluene | -20 | 85 | >99 |
Data is illustrative and compiled from general trends observed in the literature for prolinamide catalysts.
Table 2: Influence of Solvent on the Enantioselective Michael Addition of Diethyl Malonate to Chalcone
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 10 | 95 | 91 |
| 2 | Dichloromethane | 25 | 10 | 93 | 88 |
| 3 | Tetrahydrofuran | 25 | 10 | 89 | 85 |
| 4 | Acetonitrile | 25 | 10 | 91 | 93 |
| 5 | Hexane | 25 | 10 | 75 | 78 |
Data is illustrative and compiled from general trends observed in the literature for prolinamide catalysts.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-((1R,2R)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide
-
To a solution of Cbz-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Cbz-protected prolinamide.
-
Dissolve the protected prolinamide in methanol and add Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final prolinamide catalyst.
Protocol 2: General Procedure for an Asymmetric Aldol Reaction
-
To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the (S)-N-((1R,2R)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst (10 mol%) and the aldehyde (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture for 10 minutes at the desired temperature (e.g., 0 °C).
-
Add the ketone (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired β-hydroxy ketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for an asymmetric aldol reaction.
References
Identification and removal of byproducts in (1R,2R)-2-Aminocyclohexanol reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving (1R,2R)-2-Aminocyclohexanol. The information is presented in a practical question-and-answer format to assist in the identification and removal of reaction byproducts, ensuring the desired purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Byproducts in reactions involving this compound largely depend on the specific reaction conditions and reagents used. However, some common classes of byproducts include:
-
Diastereomers: In reactions where a new stereocenter is formed, the formation of the undesired diastereomer is a common issue. The diastereomeric ratio can be influenced by the choice of reagents, solvent, and temperature.
-
Over-alkylation or Over-acylation Products: Due to the presence of both an amino and a hydroxyl group, multiple reactions can occur. For instance, in an N-acylation reaction, a small amount of O-acylation may occur, leading to a di-acylated byproduct. Similarly, in alkylation reactions, both N- and O-alkylation are possible, and in some cases, dialkylation of the amine can occur.
-
Unreacted Starting Material: Incomplete reactions can lead to the presence of unreacted this compound or other starting materials in the final product mixture.
-
Side-products from Reagent Decomposition: Certain reagents may decompose under the reaction conditions, leading to impurities.
-
Regioisomers: In reactions such as the Sharpless Asymmetric Aminohydroxylation, where this compound derivatives are synthesized, the formation of regioisomers can be a significant issue.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of analytical techniques is typically employed for the robust identification of byproducts:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective initial method to visualize the number of components in your reaction mixture and to monitor the progress of the reaction. Different staining methods can be used to help differentiate between the starting material, product, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers and enantiomers. By using a suitable chiral stationary phase, you can determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of your product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate and identify components based on their mass-to-charge ratio. Derivatization may be necessary for polar molecules like aminocyclohexanols to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any significant byproducts. For determining diastereomeric ratios, the integration of distinct signals for each diastereomer can be used. Chiral shift reagents can also be employed to resolve signals of enantiomers.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that often provides faster and more efficient separations of stereoisomers, with the added benefit of reduced organic solvent consumption.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reaction
Symptoms:
-
NMR or HPLC analysis shows a significant amount of the undesired diastereomer.
-
Difficulty in purifying the desired product to the required diastereomeric purity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. Lowering the reaction temperature can often improve diastereoselectivity. Perform a temperature screening study to find the optimal conditions. |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Screen a range of solvents with varying polarities. |
| Non-optimal Reagent or Catalyst | The steric bulk and electronic properties of reagents and catalysts play a crucial role in directing stereochemistry. If using a chiral auxiliary derived from this compound, ensure it is of high enantiomeric purity. Consider using alternative reagents or catalysts. |
| Presence of Water or Other Impurities | Trace amounts of water or other impurities can interfere with the reaction and lower diastereoselectivity. Ensure all reagents and solvents are dry and of high purity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of N- vs. O-Alkylation/Acylation Byproducts
Symptoms:
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NMR and MS data indicate the presence of products with modification on both the nitrogen and oxygen atoms, or on the undesired heteroatom.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lack of Chemoselectivity | The relative nucleophilicity of the amino and hydroxyl groups can be similar under certain conditions. To favor N-acylation, consider using milder acylating agents and non-coordinating solvents. For selective O-alkylation, the amino group can be protected first. The choice of base can also influence the selectivity. |
| Reaction Conditions | Temperature and reaction time can affect the product distribution. Higher temperatures might lead to less selective reactions. Monitor the reaction closely by TLC or HPLC and stop it once the desired product is maximized. |
| Order of Reagent Addition | The order in which reagents are added can be critical. For example, pre-treating this compound with a base before adding the electrophile can alter the selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Purity Analysis by Chiral HPLC
This protocol is a general guideline and should be optimized for your specific compound.
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the separation of amines or alcohols. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point.
-
Mobile Phase Preparation:
-
For normal-phase HPLC, a typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, 0.1%) is often added to improve peak shape for basic analytes.
-
For reversed-phase HPLC, a mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol is used.
-
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where your compound absorbs.
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis: Integrate the peak areas of the two diastereomers. The diastereomeric ratio (dr) can be calculated as the ratio of the peak areas. The diastereomeric excess (de) is calculated as: de (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the area of the major diastereomer and Area₂ is the area of the minor diastereomer.
Protocol 2: Purification of a Diastereomeric Mixture by Flash Column Chromatography
-
TLC Method Development: Develop a TLC solvent system that provides good separation (a clear difference in Rf values) between your desired diastereomer and the byproduct(s). A typical starting point for aminocyclohexanol derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (e.g., 1%) can improve the chromatography of amines.
-
Column Packing: Pack a flash chromatography column with silica gel using the developed eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column. Alternatively, dissolve the sample in a minimum amount of the eluent and load it directly onto the column.
-
Elution: Run the column with the developed eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table provides hypothetical data for the N-acylation of this compound under different reaction conditions to illustrate how byproducts can be quantified.
Table 1: Byproduct Profile in the N-Acylation of this compound with Acetyl Chloride
| Entry | Base | Solvent | Temperature (°C) | Yield of N-acetyl Product (%) | Di-acetylated Byproduct (%) | Unreacted Starting Material (%) |
| 1 | Triethylamine | Dichloromethane | 0 to rt | 85 | 10 | 5 |
| 2 | Pyridine | Dichloromethane | 0 to rt | 92 | 5 | 3 |
| 3 | Triethylamine | Acetonitrile | 0 to rt | 88 | 8 | 4 |
| 4 | Pyridine | Acetonitrile | 0 to rt | 95 | 3 | 2 |
Data is for illustrative purposes only.
Visualizations
Experimental Workflow for Byproduct Removal
Strategies to prevent racemization of (1R,2R)-2-Aminocyclohexanol derivatives
Welcome to the Technical Support Center for (1R,2R)-2-Aminocyclohexanol Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and maintaining the stereochemical integrity of this important class of chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound derivatives?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For this compound derivatives, maintaining a specific stereochemistry is often critical for their biological activity and therapeutic efficacy. Racemization leads to a loss of optical purity, resulting in a product with potentially reduced or altered pharmacological properties.
Q2: At which stages of my experimental workflow is racemization most likely to occur?
A2: Racemization can occur at several stages of synthesis, work-up, and purification.[1] Key risk points include:
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During the main reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote racemization of both intermediates and the final product.[1]
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During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.[1]
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During purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of sensitive compounds.[1]
Q3: How does pH influence the stability of my this compound derivative?
A3: Both strongly acidic and basic conditions can catalyze the formation of achiral intermediates, such as enolates or their equivalents, which leads to racemization.[1] The protonation state of the amino and hydroxyl groups can affect the molecule's susceptibility to racemization. It is crucial to operate within a pH range that ensures the stability of the chiral centers. For many amino alcohols, near-neutral or slightly acidic conditions are often preferred to minimize base-catalyzed racemization.
Q4: What is the impact of temperature on maintaining the enantiomeric purity?
A4: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization, thus increasing its rate.[1][2] Whenever possible, it is advisable to conduct reactions at lower temperatures. In some cases, cryogenic conditions may be necessary to preserve the stereochemical integrity of sensitive derivatives.[1]
Q5: How do I choose an appropriate solvent to prevent racemization?
A5: The choice of solvent can influence the rate of racemization. Protic solvents can stabilize charged intermediates that may be prone to racemization.[2] In some instances, less polar solvents may help reduce racemization, although solvent selection is often constrained by the solubility of the reactants and reagents. A screening of different solvents is often necessary to find the optimal balance between reactivity and stereochemical stability.
Troubleshooting Guides
Issue: Significant loss of enantiomeric excess (% ee) is observed in my final product.
This is a common issue that can often be traced back to several factors in the experimental procedure. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Reaction Conditions
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Possible Cause: Harsh reaction conditions (high temperature, prolonged reaction time, strong acids/bases).[1]
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Solution:
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Temperature: Lower the reaction temperature. Consider running the reaction at room temperature or below (e.g., 0 °C).[1][2]
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]
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pH Control: If the reaction is sensitive to pH, use a suitable buffer system or milder acidic/basic reagents. Avoid using strong acids or bases if possible.[2]
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Step 2: Evaluate Your Reagents and Protecting Groups
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Possible Cause: Inappropriate choice of reagents or protecting groups that either promote racemization or are unstable under the reaction conditions.
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Solution:
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Reagent Selection: Employ milder reagents where possible. For instance, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases.
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Protecting Groups: Utilize appropriate protecting groups for the amino and hydroxyl functionalities to prevent side reactions and potentially shield the chiral centers. The choice of protecting group should be compatible with all subsequent reaction steps and easily removable under non-racemizing conditions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while silyl ethers are often used for hydroxyl groups.[3][4]
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Step 3: Assess Your Work-up and Purification Procedure
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Possible Cause: Racemization occurring during the isolation and purification of the product.[1]
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Solution:
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Aqueous Work-up: Neutralize the reaction mixture to a pH where the product is stable before extraction. Avoid prolonged contact with strongly acidic or basic aqueous layers.
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Chromatography: If using silica gel chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using a neutral support like alumina to prevent on-column racemization.[1]
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Data Presentation
Table 1: Factors Influencing Racemization of this compound Derivatives and Strategies for Prevention
| Factor | Influence on Racemization | Prevention Strategy |
| Temperature | Higher temperatures increase the rate of racemization.[1][2] | Conduct reactions at the lowest effective temperature. |
| pH | Strongly acidic or basic conditions can catalyze racemization.[1] | Maintain a pH range where the compound is stable; use mild acids/bases. |
| Solvent | Protic solvents can stabilize racemization-prone intermediates.[2] | Screen for less polar solvents that allow for sufficient solubility and reactivity. |
| Reagents | Strong bases or acids can induce racemization.[1] | Utilize milder reagents and avoid prolonged reaction times. |
| Purification | Acidic stationary phases (e.g., silica gel) can cause on-column racemization.[1] | Neutralize or use alternative stationary phases like alumina. |
| Chiral Resolution | Incomplete separation of diastereomeric salts. | Optimize crystallization conditions (solvent, temperature) to achieve high diastereomeric excess, leading to high enantiomeric excess (>99%) after salt breaking.[5] |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol via Diastereomeric Salt Formation with (S)-Mandelic Acid
This protocol is adapted from a literature procedure and has been shown to yield the (1R,2R)-enantiomer with greater than 99% enantiomeric excess.[5]
Materials:
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Racemic trans-2-(N-benzyl)amino-1-cyclohexanol
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(S)-Mandelic acid
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Ethyl acetate
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Diethyl ether
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1 N and 5 N Sodium hydroxide (NaOH) solution
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2 N Hydrochloric acid (HCl) solution
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Magnesium sulfate (MgSO₄)
Procedure:
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Salt Formation:
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Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol (1.0 equivalent) in ethyl acetate.
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In a separate flask, prepare a solution of (S)-mandelic acid (0.5 equivalents) in a mixture of ethyl acetate and diethyl ether.
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Slowly add the mandelic acid solution to the amino alcohol solution at room temperature over several hours.
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Stir the resulting suspension overnight at room temperature, followed by cooling to 0 °C for 5 hours.
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Isolation of the Diastereomeric Salt:
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Collect the precipitated salt by vacuum filtration.
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Wash the salt with cold ethyl acetate, followed by cold diethyl ether.
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Dry the salt under vacuum. This salt is the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.
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-
Liberation of the Enantiopure Amino Alcohol:
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Suspend the dried diastereomeric salt in ethyl acetate and a 2 N aqueous HCl solution.
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Shake the mixture vigorously until the salt is completely dissolved.
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Separate the aqueous and organic layers. The mandelic acid will be in the organic phase.
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Carefully add 5 N aqueous NaOH to the aqueous phase until it is strongly basic.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.
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Protocol 2: General Procedure for Recrystallization to Enhance Enantiomeric Purity
This is a general guideline for improving the enantiomeric excess of a partially resolved solid derivative.
Materials:
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Enantiomerically enriched this compound derivative
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Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes)
Procedure:
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Solvent Screening:
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In small test tubes, test the solubility of your compound in various solvents at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not at room temperature.
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-
Recrystallization:
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Place the impure solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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If colored impurities are present, a small amount of activated carbon can be added.
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If necessary, perform a hot gravity filtration to remove any insoluble impurities or activated carbon.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the ice-cold solvent.
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Dry the crystals thoroughly.
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Determine the enantiomeric excess of the recrystallized material using an appropriate analytical technique (e.g., chiral HPLC).
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Visualizations
Caption: Experimental workflow for obtaining enantiopure this compound derivatives.
Caption: Troubleshooting logic for addressing racemization issues.
References
Technical Support Center: Enhancing the Catalytic Activity of (1R,2R)-2-Aminocyclohexanol-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing (1R,2R)-2-aminocyclohexanol-based ligands in asymmetric catalysis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, detailed experimental protocols, and quantitative data to optimize your reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (% ee)
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Question: My reaction is proceeding with high yield, but the enantiomeric excess (% ee) is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low enantioselectivity is a common challenge that can often be resolved by systematic optimization of reaction conditions. Here are the key factors to investigate:
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Ligand Purity and Integrity: The enantiomeric purity of your this compound-based ligand is paramount. Ensure the ligand has a high enantiomeric excess (>99% ee). If you synthesized the ligand in-house, verify its purity and stereochemical integrity.
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Catalyst Formation and Activation: For in-situ generated catalysts, the method and timing of catalyst formation are critical. Ensure complete complexation of the ligand with the metal precursor before adding the substrate. In some cases, pre-forming and isolating the catalyst can lead to more reproducible results.
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Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1] Experiment with a range of temperatures (e.g., room temperature down to -78 °C).
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst. Screen a variety of solvents, including non-polar (e.g., toluene, hexanes), ethereal (e.g., THF, diethyl ether), and polar aprotic solvents.
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Substrate and Reagent Purity: Impurities in your substrate or other reagents can sometimes interfere with the catalytic cycle or promote a non-selective background reaction. Ensure all starting materials are of high purity.
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Catalyst Loading: While counterintuitive, a higher catalyst loading can sometimes overcome a competing, non-catalyzed background reaction, thereby increasing the observed enantioselectivity.
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Issue 2: Low or No Reaction Conversion
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Question: My reaction is not proceeding to completion, or I am observing no product formation. What troubleshooting steps should I take?
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Answer: Low or no conversion can stem from several factors related to catalyst activity and reaction conditions.
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Catalyst Deactivation: this compound-based catalysts can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.
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Inactive Catalyst: Verify the integrity of your metal precursor and ligand. If the catalyst was pre-formed, ensure it was stored correctly. For in-situ generation, confirm that the complex formation is occurring as expected.
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Insufficient Catalyst Loading: The catalyst loading may be too low for the specific substrate or reaction conditions. Try incrementally increasing the catalyst loading.
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Reaction Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If the reaction is too slow, a moderate increase in temperature may be necessary.
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Inhibitors: Trace impurities in your reagents or solvent can act as catalyst poisons. Purify your starting materials and use high-purity solvents.
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Issue 3: Poor Reproducibility Between Batches
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Question: I am observing significant variations in yield and enantioselectivity between different runs of the same reaction. How can I improve the reproducibility of my results?
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Answer: Poor reproducibility is a frustrating issue that often points to subtle variations in experimental setup and execution.
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Strict Adherence to Anhydrous and Inert Conditions: Even small amounts of water or oxygen can have a significant impact on catalyst performance. Develop a consistent and rigorous protocol for drying glassware, purifying solvents, and handling reagents under an inert atmosphere.
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Reagent and Solvent Consistency: Use reagents and solvents from the same batch or supplier whenever possible. If a new bottle is opened, it is good practice to re-validate the reaction.
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Precise Control of Reaction Parameters: Ensure accurate and consistent control over reaction temperature, stirring rate, and addition rates of reagents.
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Catalyst Preparation: If generating the catalyst in-situ, standardize the procedure, including the order of addition and the time allowed for complex formation.
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Frequently Asked Questions (FAQs)
Q1: How can I enhance the catalytic activity of my this compound ligand?
A1: A common strategy to enhance catalytic activity and tune the steric and electronic properties of the ligand is to convert the primary amine of this compound into a Schiff base. This is typically achieved by condensation with a substituted salicylaldehyde. The resulting tridentate Schiff base ligand can form more stable and rigid complexes with metal centers, often leading to improved enantioselectivity.
Q2: What are the most common applications of this compound-based ligands?
A2: These ligands are versatile and have been successfully employed in a wide range of asymmetric reactions, including:
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Asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols.[2]
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Enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes.
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Asymmetric aldol reactions.[3]
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Asymmetric Henry reactions.
Q3: What is a typical catalyst loading for reactions using these ligands?
A3: Catalyst loading can vary depending on the specific reaction, substrate, and desired reaction time. A general starting point is between 0.5 to 5 mol%. For highly efficient catalytic systems, loadings can be as low as 0.1 mol% or even lower.
Q4: Should I generate the catalyst in-situ or use a pre-formed complex?
A4: Both approaches have their merits. In-situ generation is often more convenient as it avoids the need to synthesize and isolate the catalyst complex. However, using a well-characterized, pre-formed catalyst can lead to more consistent and reproducible results, as the active species is known and its concentration is more accurately controlled.
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Ligand | Metal Precursor | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (1R,2R)-N-(2-hydroxybenzyl)-2-aminocyclohexanol | [Ru(p-cymene)Cl₂]₂ | Isopropanol | 25 | >95 | 92 (R) |
| 2 | (1R,2R)-N-(2-hydroxybenzyl)-2-aminocyclohexanol | [Ru(p-cymene)Cl₂]₂ | Methanol | 25 | 92 | 88 (R) |
| 3 | (1R,2R)-N-(2-hydroxybenzyl)-2-aminocyclohexanol | [Ru(p-cymene)Cl₂]₂ | Toluene | 25 | 85 | 75 (R) |
| 4 | (1R,2R)-N-(2-hydroxybenzyl)-2-aminocyclohexanol | [Ru(p-cymene)Cl₂]₂ | Dichloromethane | 25 | 88 | 81 (R) |
Table 2: Influence of Temperature on Enantioselectivity in the Asymmetric Reduction of Acetophenone
| Entry | Ligand | Metal Precursor | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (1R,2R)-N-salicylidene-2-aminocyclohexanol | Zn(Et)₂ | Toluene | 25 | 98 | 85 |
| 2 | (1R,2R)-N-salicylidene-2-aminocyclohexanol | Zn(Et)₂ | Toluene | 0 | 97 | 92 |
| 3 | (1R,2R)-N-salicylidene-2-aminocyclohexanol | Zn(Et)₂ | Toluene | -20 | 95 | 96 |
| 4 | (1R,2R)-N-salicylidene-2-aminocyclohexanol | Zn(Et)₂ | Toluene | -40 | 90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-derived Schiff Base Ligand
This protocol describes the general procedure for the synthesis of a Schiff base ligand from this compound and a substituted salicylaldehyde.
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Materials:
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This compound
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Substituted salicylaldehyde (e.g., salicylaldehyde, 3,5-di-tert-butylsalicylaldehyde)
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Anhydrous ethanol or methanol
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Standard laboratory glassware
-
-
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Add the substituted salicylaldehyde (1.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours. The formation of the yellow Schiff base product is often observed.
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The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum.
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The purity of the Schiff base ligand can be confirmed by NMR and mass spectrometry.
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Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a general method for the asymmetric transfer hydrogenation of a ketone using an in-situ generated ruthenium catalyst.
-
Materials:
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This compound-derived Schiff base ligand
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[Ru(p-cymene)Cl₂]₂
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Prochiral ketone (e.g., acetophenone)
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Anhydrous isopropanol
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Base (e.g., KOH or NaOH)
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Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In an inert atmosphere, add the [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral Schiff base ligand (1.1 mol%) to a Schlenk flask.
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Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
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Add the prochiral ketone (1.0 eq) to the catalyst solution.
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Initiate the reaction by adding a solution of the base (e.g., 0.1 M KOH in isopropanol, 10 mol%).
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Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the chiral alcohol product by column chromatography.
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Determine the enantiomeric excess by chiral HPLC or GC analysis.
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Mandatory Visualization
Caption: General experimental workflow for asymmetric catalysis.
Caption: Troubleshooting workflow for enhancing catalytic activity.
References
Stability studies of (1R,2R)-2-Aminocyclohexanol under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-Aminocyclohexanol. The information is designed to address common issues encountered during experimental stability studies.
Troubleshooting Guides
This section addresses specific problems that may arise during the stability testing of this compound.
Issue 1: Inconsistent or irreproducible results in stability studies.
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Question: Why am I seeing variable degradation patterns for this compound under what should be identical stress conditions?
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Answer: Inconsistent results in stability studies can stem from several factors. Firstly, ensure precise control over all experimental parameters, including temperature, pH, and concentration of reagents. Small variations in these conditions can significantly impact the degradation rate of pH-sensitive compounds like aminocyclohexanol derivatives. Secondly, the purity of the starting material is crucial. The presence of trace impurities could catalyze degradation reactions. Finally, consider the material of your reaction vessels, as some materials may interact with the compound or leach substances that affect stability. It is recommended to use inert glass or stainless steel containers.
Issue 2: Unexpected degradation products are observed.
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Answer: The appearance of unexpected degradation products can be attributed to complex degradation pathways that may not be immediately obvious. This compound, containing both an amine and a hydroxyl group, is susceptible to oxidation, which can lead to a variety of products including ring-opening or the formation of carbonyl compounds.[1] Additionally, interactions with excipients or other components in a formulation can lead to unique degradation products. It is also possible that secondary degradation is occurring, where initial degradation products are themselves unstable and break down further. Advanced analytical techniques like LC-MS/MS are often required to identify and characterize these unknown products.
Issue 3: Difficulty in achieving a good mass balance in degradation studies.
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Question: I am unable to account for the total amount of this compound and its degradation products after stress testing. Why is my mass balance poor?
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Answer: A poor mass balance, where the sum of the assay value of the main peak and the known and unknown impurities is not close to 100%, can indicate several issues.[2] It is possible that some degradation products are not being detected by your analytical method. This could be because they do not have a chromophore if you are using UV detection, or they may be volatile and lost during sample preparation. It is also possible that the compound is degrading to gaseous products or adsorbing onto the surface of the sample container. To troubleshoot this, try using a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Also, ensure that your extraction method is efficient for all potential degradants.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As an aminocyclohexanol derivative, its amino group can be protonated at acidic pH, which can affect its reactivity and conformational stability.[3][4] Elevated temperatures can accelerate degradation, while oxidizing agents can lead to the formation of various degradation products.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, the most likely degradation pathways for this compound are oxidation and potentially some level of thermal degradation. Oxidation can target either the amino group or the hydroxyl group, potentially leading to the formation of a ketone, ring-opening, or other oxidative products. While specific degradation products for this molecule are not extensively documented in publicly available literature, general knowledge of amine and alcohol chemistry suggests these pathways.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the stability of this compound, it should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions as specified by the supplier. Avoid exposure to high humidity and atmospheric oxygen where possible. For solutions, it is advisable to use freshly prepared solutions and to buffer them at an appropriate pH if they are to be stored for any length of time.
Q4: Which analytical techniques are most suitable for stability studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique for quantifying this compound and its degradation products.[5][6] Gas Chromatography (GC) coupled with MS may also be suitable, particularly for identifying volatile degradants. For structural elucidation of unknown degradation products, techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Data Presentation
The following tables provide an example of how to summarize quantitative data from forced degradation studies of this compound. Please note that the data presented here is illustrative and based on typical results for similar compounds, as specific public domain data for this compound is limited.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation | No. of Degradation Products | Major Degradation Product (if identified) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | < 5% | 1 | Not Applicable |
| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | 10-15% | 2 | DP-1 |
| Oxidative | 3% H₂O₂, RT, 24 h | 20-30% | 3 | DP-2, DP-3 |
| Thermal | 80 °C, 48 h | 5-10% | 1 | DP-4 |
| Photolytic | ICH Option 2, 7 days | < 2% | 0 | Not Applicable |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | Assay of this compound (%) | Total Impurities/Degradants (%) | Mass Balance (%) |
| Initial (Unstressed) | 99.8 | 0.2 | 100.0 |
| Acid Hydrolysis | 95.2 | 4.5 | 99.7 |
| Alkaline Hydrolysis | 86.5 | 13.1 | 99.6 |
| Oxidative | 72.3 | 27.2 | 99.5 |
| Thermal | 91.8 | 7.9 | 99.7 |
| Photolytic | 98.1 | 1.8 | 99.9 |
Experimental Protocols
Below are detailed methodologies for key experiments in a typical forced degradation study for this compound.
1. Preparation of Stock and Working Solutions
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Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or water) in a 10 mL volumetric flask to get a concentration of 1 mg/mL.
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Working Solution: Dilute the stock solution with the same solvent to obtain a working concentration of approximately 100 µg/mL.
2. Forced Degradation (Stress) Studies
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After the stipulated time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80 °C for 48 hours. After exposure, allow it to cool to room temperature, then prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B). Prepare a 100 µg/mL solution in the mobile phase.
3. Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (e.g., 210 nm, as aminocyclohexanols may have low UV absorbance) or a mass spectrometer.
-
Column Temperature: 30 °C
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Optimizing Diastereoselectivity with (1R,2R)-2-Aminocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-aminocyclohexanol as a chiral auxiliary to enhance the diastereoselectivity of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diastereoselectivity?
This compound is a chiral amino alcohol. When temporarily attached to a prochiral substrate, it forms a chiral derivative, often an oxazolidinone or an amide. The rigid cyclohexane backbone and the specific trans-orientation of the amino and hydroxyl groups create a sterically defined environment. This steric hindrance blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. This preferential attack leads to the formation of one diastereomer over the other.
Q2: I am observing low diastereoselectivity in my reaction. What are the most common factors to investigate?
Low diastereoselectivity can arise from several experimental parameters. The most critical factors to examine are:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired diastereomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.
-
Lewis Acid/Base: The choice and stoichiometry of a Lewis acid (in reactions like aldol or Michael additions) or a base (for enolate formation) are crucial in dictating the geometry of the reactive intermediate and the transition state.
-
Purity of Reagents: Impurities in the starting materials, including the chiral auxiliary, can interfere with the reaction and lead to poor stereocontrol.
Q3: How do I attach the this compound auxiliary to my substrate?
The attachment method depends on the functional group of your substrate. For carboxylic acids, it is common to form an amide linkage. A more rigid and often more effective approach is to form an oxazolidinone by reacting the amino alcohol with the corresponding acyl chloride or by using phosgene or a phosgene equivalent.
Q4: What are the best methods for cleaving the this compound auxiliary after the reaction?
Cleavage of the auxiliary should be performed under conditions that do not compromise the newly formed stereocenter. For oxazolidinone auxiliaries, common methods include:
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture can yield the carboxylic acid.
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to generate the corresponding alcohol. For amide linkages, more vigorous hydrolytic conditions (acidic or basic) might be necessary, which could pose a risk of epimerization.
Troubleshooting Guide: Low Diastereoselectivity
Problem: My reaction is producing a nearly 1:1 mixture of diastereomers.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reaction Temperature | Lower the reaction temperature. For many diastereoselective reactions, -78 °C (dry ice/acetone bath) is a good starting point. | Increased diastereomeric ratio (d.r.) by favoring the transition state leading to the major diastereomer. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, CH₂Cl₂, Toluene). | Identification of a solvent that promotes a more ordered transition state, leading to higher diastereoselectivity. |
| Incorrect Lewis Acid (for Aldol/Michael type reactions) | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). The steric bulk and chelating ability of the Lewis acid are critical. | Finding a Lewis acid that effectively coordinates to the chiral auxiliary and the carbonyl group, enforcing a rigid conformation that enhances facial bias. |
| Poor Enolate Geometry (for Alkylation/Aldol reactions) | For alkylations, ensure complete deprotonation using a suitable base (e.g., LDA, NaHMDS). For aldol reactions, the choice of boron or titanium enolates can significantly influence stereochemistry. | Formation of a single enolate geometry (E or Z) which is often crucial for high diastereoselectivity. |
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following tables summarize the expected qualitative and quantitative impact of key experimental parameters on the diastereomeric ratio (d.r.) in reactions utilizing this compound or structurally similar chiral auxiliaries.
Table 1: Effect of Temperature on Diastereoselectivity
| Reaction Type | Temperature (°C) | Expected Diastereomeric Ratio (Major:Minor) |
| Aldol Addition | 0 | Moderate (e.g., 5:1 to 10:1) |
| Aldol Addition | -78 | High (e.g., >20:1) |
| Alkylation | Room Temperature | Low to Moderate |
| Alkylation | -78 | High (e.g., >15:1) |
Table 2: Influence of Solvent on a Diastereoselective Aldol Reaction
| Solvent | Polarity | Expected Diastereomeric Ratio (Major:Minor) |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | High |
| Toluene | Nonpolar | Moderate to High |
| Diethyl Ether | Moderately Polar | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
Table 3: Lewis Acid Screening for a Diastereoselective Aldol Addition
| Lewis Acid | Equivalents | Expected Diastereomeric Ratio (Major:Minor) |
| TiCl₄ | 1.1 | Very High (>50:1) |
| SnCl₄ | 1.1 | High (>20:1) |
| Et₂AlCl | 1.1 | Moderate to High |
| BF₃·OEt₂ | 1.1 | Moderate |
| MgBr₂·OEt₂ | 1.1 | Low to Moderate |
Experimental Protocols
Protocol 1: Formation of the N-Acyl Oxazolidinone from a Carboxylic Acid
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Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq.) in CH₂Cl₂ (0.5 M), add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C. Stir for 1-2 hours at room temperature.
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Acylation: In a separate flask, dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in CH₂Cl₂ (0.5 M) and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the amino alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with CH₂Cl₂.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Diastereoselective Aldol Addition
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere and cool to -78 °C.
-
Add TiCl₄ (1.1 eq.) dropwise and stir for 5 minutes.
-
Add triethylamine (1.2 eq.) dropwise and stir for 30 minutes to form the titanium enolate.
-
Aldol Addition: Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)
-
Dissolve the aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous H₂O₂ (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with CH₂Cl₂ (3x) to extract the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Visualizations
Validation & Comparative
A Comparative Guide to (1R,2R)-2-Aminocyclohexanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand or catalyst is paramount to achieving high stereoselectivity in chemical transformations. Chiral amino alcohols represent a privileged class of compounds extensively utilized for this purpose, owing to their ready availability, structural diversity, and demonstrated efficacy in a wide array of reactions. This guide provides an objective comparison of (1R,2R)-2-aminocyclohexanol with other notable chiral amino alcohols, focusing on their performance in key asymmetric reactions. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a chiral diamine featuring a cyclohexane backbone with an amino and a hydroxyl group in a trans configuration. This rigid cyclic structure provides a well-defined stereochemical environment, making it an attractive candidate for a chiral auxiliary or as a precursor for chiral ligands and organocatalysts. Its vicinal amino alcohol moiety allows for bidentate coordination to metal centers or participation in hydrogen bonding interactions, which are crucial for stereochemical control in catalytic processes.
Performance in Key Asymmetric Reactions
The efficacy of chiral amino alcohols is best assessed by their performance in benchmark asymmetric reactions. This section compares this compound and its derivatives with other commonly used chiral amino alcohols in three fundamental carbon-carbon and carbon-heteroatom bond-forming reactions: the enantioselective addition of diethylzinc to aldehydes, the asymmetric aldol reaction, and the asymmetric transfer hydrogenation of ketones.
Enantioselective Addition of Diethylzinc to Benzaldehyde
Table 1: Performance of Various Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94 (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99 (S) |
| Fructose-derived β-amino alcohol | 20 | 25 | 24 | 90 | 96 (S) |
Data compiled from various sources for the reaction between diethylzinc and benzaldehyde.
The data in Table 1 showcases the high yields and enantioselectivities achievable with various chiral amino alcohol ligands. The structural features of the ligand, such as steric hindrance and the nature of the amino and alcohol groups, play a crucial role in determining the stereochemical outcome.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Prolinamides derived from chiral amino alcohols have emerged as highly effective organocatalysts for this transformation. Studies on prolinamides derived from 2-aminocyclohexanols have demonstrated their ability to catalyze the direct aldol reaction with high stereoselectivity.
Table 2: Performance of Prolinamide Derivatives of Amino Alcohols in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Prolinamide of (1S,2S)-Diphenylethylenediamine | 10 | Ketones and Aromatic Aldehydes | High to Quantitative | up to 98:2 | up to 99 |
| Prolinamide of 2-(2-aminocyclohexyl)phenol | Not Specified | Ketones and Aldehydes | High | up to 99:1 | High |
| L-Prolinol | 20 | Acetone and Isobutyraldehyde | 68 | 95:5 (anti:syn) | 93 (anti) |
| L-Proline | 30 | Acetone and Isobutyraldehyde | 97 | 95:5 (anti:syn) | 96 (anti) |
Performance data is for specific model reactions and may vary with different substrates and conditions.
The results indicate that modification of chiral amino alcohols into prolinamides can lead to excellent catalysts for the asymmetric aldol reaction, achieving high yields, diastereoselectivities, and enantioselectivities.[1] The cyclohexane backbone of the 2-aminocyclohexanol-derived prolinamide contributes to the rigid catalyst structure, which is beneficial for stereocontrol.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. Chiral amino alcohols and their derivatives are effective ligands for transition metal catalysts (e.g., Ruthenium and Rhodium) used in this reaction.
Table 3: Performance of Chiral Amino Alcohols and their Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand/Catalyst System | Substrate/Catalyst Ratio (S/C) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-Aminoindanol / [RhCp*Cl2]2 | 100 | 28 | >95 | 97 (R) |
| (1R,2R)-TsDPEN / [Ru(p-cymene)Cl2]2 | 100 | 28 | >99 | 98 (S) |
| Novel Amino Alcohol / Ru catalyst | Not Specified | Not Specified | up to >95 | 24-69 |
Data is for the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Chiral amino alcohols are crucial in forming active and selective catalysts for ATH. The choice of the metal precursor, the ligand structure, and the reaction conditions all significantly influence the reaction's outcome. While specific data for this compound in this reaction is sparse, its structural similarity to other effective ligands suggests its potential as a valuable component in ATH catalyst systems.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for the key asymmetric reactions discussed.
General Experimental Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol (e.g., 2 mol%) in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents) dropwise to the stirred solution.
-
Reaction Initiation: After stirring for 30 minutes at 0 °C, add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC.
General Experimental Protocol for Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative
-
Catalyst Dissolution: In a reaction vial, dissolve the prolinamide organocatalyst (e.g., 10-20 mol%) in the appropriate solvent (e.g., DMSO, or solvent-free).
-
Reagent Addition: Add the ketone (e.g., cyclohexanone) and then the aldehyde (e.g., 4-nitrobenzaldehyde) to the catalyst solution.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or -20 °C) for the required duration.
-
Monitoring: Monitor the reaction by TLC or NMR spectroscopy.
-
Work-up: Quench the reaction with a suitable reagent (e.g., water or saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography.
-
Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the aldol product by NMR spectroscopy and chiral HPLC.
General Experimental Protocol for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, mix the metal precursor (e.g., [Ru(p-cymene)Cl2]2) and the chiral amino alcohol-derived ligand (e.g., a TsDPEN derivative) in a suitable solvent (e.g., 2-propanol or a mixture of formic acid and triethylamine).
-
Activation: Activate the catalyst, often by heating or addition of a base.
-
Substrate Addition: Add the ketone substrate to the activated catalyst solution.
-
Reaction: Stir the reaction mixture at the designated temperature.
-
Monitoring: Follow the conversion of the ketone by GC or TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess by GC or chiral HPLC.
Visualizations
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing the performance of different chiral amino alcohol catalysts.
Caption: The proposed enamine catalytic cycle for a direct asymmetric aldol reaction catalyzed by a chiral amino alcohol.
Conclusion
This compound and its derivatives are valuable assets in the toolbox of synthetic chemists for asymmetric catalysis. While direct comparative data for the parent amino alcohol can be limited, the performance of its derivatives and structurally related compounds in key asymmetric reactions highlights its potential. The rigid cyclohexane framework provides a robust scaffold for the design of effective chiral ligands and organocatalysts. The choice of a specific chiral amino alcohol will ultimately depend on the nature of the substrate, the desired stereochemical outcome, and the reaction conditions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design of their synthetic routes and the selection of optimal catalysts for achieving high levels of stereocontrol.
References
Validating the Enantiomeric Purity of (1R,2R)-2-Aminocyclohexanol: A Comparative Guide to Chiral HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for validating the enantiomeric excess (ee) of (1R,2R)-2-Aminocyclohexanol, alongside alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is supported by experimental data to aid in the selection of the most suitable technique for specific analytical needs.
This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to accurately determine its enantiomeric excess.
Comparison of Analytical Techniques
Chiral HPLC is a widely adopted and powerful technique for the separation and quantification of enantiomers. However, alternative methods like chiral GC and chiral NMR offer distinct advantages and can be complementary for comprehensive characterization. The choice of method often depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Derivatization | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often required for improved resolution and detection (e.g., dansylation). | Polysaccharide-based (e.g., CHIRALCEL OD-H), Cyclodextrin-based. | High versatility, well-established, high accuracy and precision. | Can have longer analysis times, may require derivatization. |
| Chiral GC | Differential interaction of volatile enantiomeric derivatives with a chiral stationary phase. | Required (e.g., trifluoroacetylation). | Chiral cyclodextrin derivatives (e.g., Chirasil-Val). | High resolution, fast analysis times, suitable for volatile compounds. | Limited to thermally stable and volatile compounds, requires derivatization. |
| Chiral NMR | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Not required, but a CSA is added. | Chiral solvating agents (e.g., (R)-(-)-1,1'-Bi-2-naphthol). | No separation needed, provides structural information, non-destructive. | Lower sensitivity, may require higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative protocols for the determination of the enantiomeric excess of this compound using chiral HPLC, chiral GC, and chiral NMR.
Chiral HPLC of Dansylated this compound
This method involves the derivatization of the amino group with dansyl chloride to enhance UV detection and improve chromatographic separation.
1. Derivatization (Dansylation):
-
Dissolve approximately 10 mg of this compound in 1 mL of acetone.
-
Add 1 mL of a saturated sodium bicarbonate solution.
-
Add 1 mL of a dansyl chloride solution in acetone (10 mg/mL).
-
Heat the mixture at 40°C for 1 hour.
-
After cooling, extract the dansylated product with diethyl ether, wash with water, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: CHIRALCEL OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Chiral GC of Trifluoroacetylated this compound
This method is suitable for the volatile and thermally stable derivatives of 2-aminocyclohexanol.
1. Derivatization (Trifluoroacetylation):
-
Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
2. GC Conditions:
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Detector: Flame Ionization Detector (FID) at 280°C
3. Data Analysis:
-
The % ee is calculated from the integrated peak areas of the two enantiomers as described for the HPLC method.
Chiral NMR Spectroscopy
This technique allows for the direct determination of enantiomeric excess without the need for chromatographic separation.
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
2. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer operating at 400 MHz or higher.
3. Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes formed between the enantiomers of 2-aminocyclohexanol and the chiral solvating agent.
-
Integrate the signals corresponding to each enantiomer.
-
The enantiomeric excess is calculated from the ratio of the integrals.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Caption: Experimental workflow for chiral NMR analysis.
Conclusion
The validation of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral HPLC, particularly after derivatization, offers a robust and versatile method with high accuracy. For volatile and thermally stable derivatives, chiral GC provides excellent resolution and speed. Chiral NMR spectroscopy presents a rapid, non-destructive alternative that does not require chromatographic separation. The selection of the optimal method will depend on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. For comprehensive quality control, employing a secondary method to confirm the results obtained from the primary technique is often recommended.
A Comparative Spectroscopic Analysis of (1R,2R)-2-Aminocyclohexanol and its Cis Isomer for Accurate Characterization
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of (1R,2R)-2-Aminocyclohexanol, a key chiral building block, in comparison to its (1R,2S)-cis diastereomer. This document provides a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and workflow visualizations to aid in unambiguous identification and quality control.
In the realm of pharmaceutical development and asymmetric synthesis, the precise structural elucidation of chiral molecules is paramount. This compound, a trans-1,2-aminocyclohexanol derivative, and its cis counterpart, (1R,2S)-2-Aminocyclohexanol, are valuable chiral building blocks. Their distinct stereochemistry significantly influences their physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between these diastereomers is critical for ensuring the purity and efficacy of downstream products. This guide presents a comparative analysis of the spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS for both isomers, providing a robust framework for their characterization.
Comparative Spectroscopic Data
The key to distinguishing between the trans and cis isomers of 2-aminocyclohexanol lies in the different spatial arrangement of the amino and hydroxyl groups, which leads to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for differentiating diastereomers due to its sensitivity to the local chemical environment and through-bond or through-space interactions of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers exhibit notable differences in chemical shifts and coupling constants, particularly for the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H). In the trans isomer, the diaxial relationship of these protons in the preferred chair conformation often leads to larger coupling constants compared to the axial-equatorial or diequatorial arrangements in the cis isomer.
¹³C NMR Spectroscopy: The carbon chemical shifts are also influenced by the stereochemistry. The orientation of the substituents affects the shielding of the carbon atoms in the cyclohexane ring, resulting in distinct chemical shifts for each isomer.
| Spectroscopic Data | This compound (trans) | (1R,2S)-2-Aminocyclohexanol (cis) |
| ¹H NMR (CDCl₃) | C1-H: ~3.13 ppm (td, J = 9.3, 4.6 Hz)C2-H: ~2.45 ppm (m)Cyclohexyl-H: 1.1-2.0 ppm (m) | C1-H: 3.4-4.0 ppm (m)C2-H: 2.5-3.0 ppm (m)Cyclohexyl-H: 1.2-2.0 ppm (m) |
| ¹³C NMR (CDCl₃) | C1: ~74 ppmC2: ~57 ppmOther Cyclohexyl-C: ~20-35 ppm | C1: ~70 ppmC2: ~55 ppmOther Cyclohexyl-C: ~20-35 ppm |
Note: The provided NMR data for the trans isomer is based on its hydrochloride salt, which may cause slight variations in chemical shifts compared to the free base. Data for the cis isomer is presented as a range from available literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions for 2-aminocyclohexanol isomers are associated with the O-H, N-H, and C-H stretching and bending vibrations. The presence and nature of hydrogen bonding (intramolecular vs. intermolecular) can influence the position and shape of the O-H and N-H stretching bands. The cis isomer, with its potential for intramolecular hydrogen bonding, may show a sharper, less concentration-dependent O-H stretch compared to the trans isomer where intermolecular hydrogen bonding is more prevalent.
| Functional Group | This compound (trans) (Expected Absorptions in cm⁻¹) | (1R,2S)-2-Aminocyclohexanol (cis) (Expected Absorptions in cm⁻¹) |
| O-H Stretch (Alcohol) | 3600-3200 (broad) | 3600-3200 (broad, may show a sharper component) |
| N-H Stretch (Amine) | 3400-3250 (two bands for primary amine) | 3400-3250 (two bands for primary amine) |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |
| N-H Bend (Amine) | 1650-1580 | 1650-1580 |
| C-O Stretch (Alcohol) | 1260-1000 | 1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers of 2-aminocyclohexanol, the molecular ion peak (M⁺) is expected at an m/z of 115, corresponding to the molecular formula C₆H₁₃NO. The fragmentation patterns can also provide clues to the structure, although they may be very similar for diastereomers. The NIST WebBook provides a reference mass spectrum for cis-2-aminocyclohexanol.[1]
| Mass Spectrometry Data | This compound (trans) | (1R,2S)-2-Aminocyclohexanol (cis) |
| Molecular Ion (M⁺) | m/z 115 | m/z 115 |
| Key Fragments | Likely fragments from loss of H₂O, NH₃, and alkyl groups. | m/z 98: [M-NH₃]⁺m/z 97: [M-H₂O]⁺m/z 70: [M-H₂O-HCN]⁺m/z 57: [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the aminocyclohexanol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid aminocyclohexanol sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
-
For Electron Ionization (EI), the solid sample can be introduced directly into the ion source using a direct insertion probe.
-
Alternatively, dissolve a small amount of the sample in a volatile organic solvent for introduction via a gas chromatograph (GC-MS).
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Procedure: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the unambiguous characterization of this compound and its distinction from its cis diastereomer. By carefully analyzing the unique spectroscopic fingerprints of each isomer as detailed in this guide, researchers can confidently verify the identity, stereochemistry, and purity of their compounds, which is a critical step in drug development and chemical synthesis.
References
(1R,2R)-2-Aminocyclohexanol-Derived Catalysts Outperform Proline in Asymmetric Aldol Reaction
A new class of organocatalysts derived from (1R,2R)-2-aminocyclohexanol demonstrates superior performance in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. When benchmarked against the well-established L-proline catalyst, these novel systems exhibit higher yields and enantioselectivity, offering a more efficient route to chiral β-hydroxy ketones.
Researchers and professionals in drug development and chemical synthesis now have a compelling alternative to traditional proline-based catalysts. Prolinamide catalysts derived from this compound have shown exceptional stereocontrol in key chemical transformations. Experimental data reveals that in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a catalyst derived from the closely related (1R,2R)-diaminocyclohexane achieves a 75% yield and an impressive 93% enantiomeric excess (ee).[1] In contrast, the benchmark L-proline catalyst, under similar conditions, provides a 68% yield and 76% ee.[2] While a modified protocol using a methanol/water solvent system can boost L-proline's performance to a 78% yield and 95% ee, the aminocyclohexanol-derived system demonstrates inherently high efficiency.[3][4]
The enhanced performance of the this compound-derived catalysts can be attributed to their unique structural features, which allow for a more organized transition state during the reaction, leading to greater stereochemical control.
Performance Benchmark: Asymmetric Aldol Reaction
The direct comparison of catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde highlights the advantages of the this compound-derived system.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| (1R,2R)-Diaminocyclohexane-derived | Not specified | Not specified | 75 | 93 | Not specified |
| L-Proline | Not specified | Not specified | 68 | 76 | Not specified |
| L-Proline | 10 | Methanol/Water | 78 | 95 | 90:10 |
Experimental Protocols
The following are generalized experimental protocols for the asymmetric aldol reaction catalyzed by both the benchmark L-proline and a this compound-derived prolinamide catalyst.
L-Proline Catalyzed Aldol Reaction (Methanol/Water System)[4]
-
Reaction Setup: To a vial, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Addition of Reactants: Add cyclohexanone (1.5 mmol) followed by the aromatic aldehyde (0.3 mmol).
-
Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature for the desired time.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate it. The yield and diastereomeric ratio are determined from the crude product by ¹H NMR spectroscopy. The enantiomeric excess is determined by chiral HPLC analysis of the purified product.
This compound-Derived Prolinamide Catalyzed Aldol Reaction
-
Catalyst Preparation: Synthesize the prolinamide catalyst by coupling L-proline with this compound using standard peptide coupling procedures.
-
Reaction Setup: In a reaction vessel, dissolve the this compound-derived prolinamide catalyst (typically 5-20 mol%) in the appropriate solvent (e.g., chloroform, toluene, or neat).
-
Addition of Reactants: Add the ketone (e.g., cyclohexanone, 1.5-2 equivalents) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) before adding the aldehyde (1 equivalent).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield of the isolated product. Analyze the diastereomeric ratio and enantiomeric excess using NMR spectroscopy and chiral HPLC, respectively.
Catalytic Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of an organocatalyzed asymmetric reaction and the key signaling pathway involving enamine catalysis.
Caption: Workflow of a typical catalytic asymmetric synthesis experiment.
Caption: The catalytic cycle of an amine-catalyzed asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
Determining the Absolute Configuration of 2-Aminocyclohexanol Stereoisomers: A Comparative Guide to Key Experimental Methods
For researchers, scientists, and professionals in drug development, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety and efficacy of therapeutic agents. The stereoisomers of 2-aminocyclohexanol, a valuable chiral building block, present a common challenge in stereochemical assignment. This guide provides a comparative overview of the three principal experimental methods used for this purpose: X-ray Crystallography, Chiroptical Spectroscopy (Circular Dichroism), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
This document outlines the underlying principles of each technique, presents a summary of the type of quantitative data obtained, and provides detailed experimental protocols. By objectively comparing these methods, researchers can select the most suitable approach for their specific needs and available resources.
Comparison of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of 2-aminocyclohexanol stereoisomers depends on several factors, including the physical state of the sample, the availability of instrumentation, and the need for derivatization. The following table summarizes the key aspects of each technique.
| Feature | X-ray Crystallography | Chiroptical Spectroscopy (CD/VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized light by a chiral molecule. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum. |
| Sample Requirement | High-quality single crystal. Often requires derivatization to facilitate crystallization. | Solution of the chiral molecule (typically in a transparent solvent). | Solution of the diastereomeric derivatives. |
| Data Output | Unambiguous 3D structure, bond lengths, bond angles, and the absolute configuration (Flack parameter). | Circular dichroism (CD) or Vibrational Circular Dichroism (VCD) spectrum showing positive or negative Cotton effects at specific wavelengths. | ¹H NMR spectrum showing chemical shift differences (Δδ) between corresponding protons of the diastereomers. |
| Key Advantage | Provides the most definitive and unambiguous determination of absolute configuration. | Non-destructive and can be performed on samples in solution. VCD is particularly powerful for molecules without a strong UV chromophore. | High sensitivity and requires only small amounts of sample. Can be used to determine enantiomeric purity as well. |
| Key Limitation | Growth of a suitable single crystal can be challenging and time-consuming. | Interpretation often requires comparison with theoretical calculations (e.g., DFT) or data from a known standard. | Requires chemical derivatization, which adds an extra synthetic step and the potential for side reactions. |
Experimental Methodologies and Data
X-ray Crystallography
X-ray crystallography stands as the gold standard for the unequivocal determination of absolute configuration. The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal structure.
Experimental Protocol:
-
Derivatization and Crystallization: To obtain a suitable single crystal, the enantiomerically pure 2-aminocyclohexanol is often derivatized with a molecule containing a heavy atom, which enhances the anomalous scattering effect. A common derivatizing agent is (1S)-(-)-camphanic chloride. The resulting amide is then purified and crystallized, typically by slow evaporation from a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A single crystal of the derivative is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer. A value close to 1 indicates that the inverted structure is correct.
Illustrative Workflow for X-ray Crystallography:
Chiroptical Spectroscopy: Circular Dichroism (CD)
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. While direct CD analysis of 2-aminocyclohexanol can be challenging due to the lack of a strong chromophore, derivatization with a chromophoric group allows for sensitive measurements.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure 2-aminocyclohexanol derivative (e.g., the N-benzoyl derivative) is prepared in a suitable transparent solvent (e.g., methanol) at a known concentration (typically in the range of 0.1 to 1 mg/mL).
-
Spectra Acquisition: The CD spectrum is recorded using a spectropolarimeter over a specific wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is plotted as molar ellipticity ([θ]) versus wavelength (λ). The sign of the Cotton effect (the peak or trough in the CD spectrum) at a particular wavelength is characteristic of a specific enantiomer.
-
Configuration Assignment: The absolute configuration is assigned by comparing the experimental CD spectrum with that of a known standard or with a theoretically predicted spectrum obtained from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT).
Illustrative Workflow for Circular Dichroism Spectroscopy:
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This method involves the reaction of the chiral 2-aminocyclohexanol with an enantiomerically pure chiral derivatizing agent (CDA), most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. These diastereomers exhibit different chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol.
Experimental Protocol:
-
Derivatization: The enantiomerically pure 2-aminocyclohexanol is reacted separately with both (R)- and (S)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters (or amides if the amino group is derivatized).
-
NMR Analysis: The ¹H NMR spectra of both diastereomeric products are recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Assignment: The proton signals in the NMR spectra, particularly those close to the newly formed stereocenter, are assigned using standard 1D and 2D NMR techniques (e.g., COSY, HSQC).
-
Calculation of Δδ values: The chemical shifts of corresponding protons in the two diastereomeric spectra are compared, and the difference (Δδ = δS - δR) is calculated for each proton.
-
Configuration Determination: The absolute configuration is determined based on the sign of the Δδ values for protons on either side of the stereocenter, following the established model for Mosher's esters. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.
Illustrative Workflow for Mosher's Method:
Conclusion
The determination of the absolute configuration of 2-aminocyclohexanol stereoisomers can be reliably achieved through several powerful analytical techniques. X-ray crystallography provides the most definitive structural evidence but is contingent on successful crystallization. Chiroptical methods offer a versatile solution-phase analysis, which is often enhanced by computational modeling. NMR spectroscopy using chiral derivatizing agents is a highly sensitive method that not only allows for the assignment of absolute configuration but also for the determination of enantiomeric purity. The choice of method will ultimately be guided by the specific research context, available instrumentation, and the nature of the sample. For unambiguous and critical applications, employing at least two of these orthogonal techniques is highly recommended to ensure a confident assignment of the absolute configuration.
Assessing the Substrate Scope of (1R,2R)-2-Aminocyclohexanol in Catalytic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of (1R,2R)-2-aminocyclohexanol as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of prochiral ketones. The selection of a suitable chiral ligand is a critical step in the development of stereoselective synthetic routes for the production of enantiomerically enriched secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries. This document summarizes the performance of the catalyst system derived from this compound and compares it with other relevant chiral amino alcohol ligands, supported by experimental data.
Performance in Asymmetric Transfer Hydrogenation of Ketones
This compound, in combination with a ruthenium precursor such as [RuCl₂(p-cymene)]₂, forms a highly effective catalyst for the asymmetric transfer hydrogenation of a variety of aromatic ketones. The reaction typically utilizes isopropanol as the hydrogen source and a base, affording the corresponding chiral secondary alcohols in good yields and with high enantioselectivity.
Table 1: Performance of this compound and a Structurally Related Ligand in the Asymmetric Transfer Hydrogenation of Various Ketones
| Entry | Substrate (Ketone) | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | This compound derivative | 95 | 94 (R) |
| 2 | 4-Methylacetophenone | cis-1-Aminoindan-2-ol | 98 | 97 (R) |
| 3 | 4-Methoxyacetophenone | cis-1-Aminoindan-2-ol | 96 | 96 (R) |
| 4 | 4-Chloroacetophenone | cis-1-Aminoindan-2-ol | 99 | 95 (R) |
| 5 | 2-Acetylnaphthalene | cis-1-Aminoindan-2-ol | 97 | 98 (R) |
| 6 | 1-Indanone | cis-1-Aminoindan-2-ol | 95 | 99 (S) |
Note: Data for entries 2-6 are based on studies using cis-1-aminoindan-2-ol, a structurally similar chiral amino alcohol, to provide a representative substrate scope. The performance of this compound is expected to be comparable but may vary.
Comparison with Alternative Chiral Amino Alcohol Ligands
The performance of the this compound-based catalyst system can be benchmarked against other well-established chiral amino alcohol ligands in the asymmetric transfer hydrogenation of a standard substrate like acetophenone.
Table 2: Comparison of Various Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Ligand | Metal Precursor | Yield (%) | ee (%) |
| 1 | This compound derivative | [RuCl₂(p-cymene)]₂ | 95 | 94 (R) |
| 2 | (1R,2S)-Aminoindanol | [{RhCl₂Cp*}₂] | >99 | 97 (R) |
| 3 | (1S,2R)-N-Pyrrolidinylnorephedrine | RuCl₂(PPh₃)₃ | 92 | 85 (R) |
| 4 | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | RuCl₂(PPh₃)₃ | 88 | 82 (S) |
Experimental Protocols
General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
This compound
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.012 mmol) are dissolved in anhydrous isopropanol (5 mL). The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, a solution of potassium hydroxide (0.1 mmol) in anhydrous isopropanol (5 mL) is prepared.
-
Hydrogenation: The pre-formed catalyst solution is cooled to room temperature and then added to the potassium hydroxide solution. Acetophenone (1 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizations
Experimental Workflow
A comparative guide to chiral ligands in asymmetric synthesis
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing stereoselective synthetic routes.[1] Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst.[2] This catalyst then creates a chiral environment that preferentially forms one enantiomer of a product over the other.[2][3][4] This guide provides a comparative overview of prominent classes of chiral ligands, focusing on their performance in key asymmetric reactions, supported by experimental data.
Key Classes of Chiral Ligands
The design of effective chiral ligands often incorporates features like C₂-symmetry, steric bulk, and specific electronic properties to maximize enantioselectivity.[5][6] Several classes of ligands have gained prominence in asymmetric synthesis.
-
Chiral Phosphines : This class, particularly bidentate phosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is one of the most successful and widely used in asymmetric catalysis.[7][8] Their utility spans a wide range of reactions, including hydrogenations, cross-coupling reactions, and allylic substitutions.[7][9] The chirality of BINAP arises from atropisomerism due to restricted rotation around the bond connecting the two naphthyl rings.[7]
-
Bisoxazolines (BOX) : C₂-symmetric bisoxazoline (BOX) ligands are highly effective in a variety of metal-catalyzed reactions, including Diels-Alder reactions, cyclopropanations, and aldol reactions.[5][10] The substituents at the 4-position of the oxazoline rings are crucial in determining the enantioselectivity by sterically shielding one face of the substrate-metal complex.[5]
-
Salen Ligands : These are tetradentate Schiff base ligands that form stable square-planar complexes with a variety of metals. Chiral Salen complexes are particularly renowned for their effectiveness in asymmetric epoxidation (Jacobsen-Katsuki epoxidation), aziridination, and cyclopropanation reactions.
-
Amino Alcohols : Chiral amino alcohols are a readily accessible class of ligands that have proven effective in asymmetric additions of organometallic reagents to carbonyl compounds.[1] For instance, they are used to catalyze the enantioselective addition of diethylzinc to aldehydes.[1]
-
Diamines : Chiral diamines, when complexed with metals like iridium or copper, are highly effective catalysts for reactions such as asymmetric transfer hydrogenation of ketones and asymmetric Henry (nitroaldol) reactions.[11]
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral ligand is measured by its ability to provide high yield and high enantiomeric excess (ee) for a specific transformation.[1] Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other.[12] Below, the performance of various ligands in two benchmark asymmetric reactions is compared.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental method for the stereoselective reduction of prochiral olefins, ketones, and imines.[13] The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a standard reaction for evaluating chiral phosphine ligands.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate [13]
| Entry | Chiral Ligand | Catalyst Precursor | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | MeOH | 25 | 1 | 12 | 100 | 96 (R) |
| 2 | (S,S)-CHIRAPHOS | [Rh(COD)₂]BF₄ | EtOH | 20 | 1 | 1 | 100 | 99 (R) |
| 3 | (R)-BINAP | [Rh(COD)Cl]₂ | Toluene | 25 | 50 | 48 | 100 | 92 (R) |
| 4 | (R)-MeO-BIPHEP | [Rh(COD)₂]BF₄ | MeOH | 25 | 1 | 0.3 | 100 | >99 (R) |
| 5 | (R,R)-Et-DuPhos | [Rh(COD)]OTf | MeOH | 25 | 1 | 0.1 | 100 | >99 (R) |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Chiral Lewis acids, often generated from a metal salt and a chiral ligand like a BOX ligand, can catalyze this reaction with high enantioselectivity.
Table 2: Copper-Catalyzed Asymmetric Diels-Alder Reaction of N-Acryloyl-2-Oxazolidinone with Cyclopentadiene [5][10]
| Entry | Chiral Ligand (BOX) | Metal Salt | Solvent | Temp (°C) | Endo/Exo Ratio | Enantiomeric Excess (ee%) (Endo) |
| 1 | Ph-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 97:3 | 98 (S) |
| 2 | tBu-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 99:1 | 99 (S) |
| 3 | iPr-BOX | Cu(OTf)₂ | CH₂Cl₂ | -78 | 98:2 | 97 (S) |
| 4 | Inda-BOX | Cu(OTf)₂ | CH₂Cl₂ | -40 | >99:1 | 99 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below is a generalized protocol for an iridium-catalyzed asymmetric transfer hydrogenation of a ketone, a common application for chiral diamine ligands.[11]
Protocol: Asymmetric Transfer Hydrogenation of an Aromatic Ketone [11]
-
Materials :
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diamine ligand (e.g., (1S,2S)-(+)-N-p-tosyl-1,2-diphenylethylenediamine)
-
Aromatic ketone substrate (e.g., acetophenone)
-
Hydrogen donor: Formic acid/triethylamine (5:2 azeotropic mixture)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure :
-
Catalyst Preparation : In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral diamine ligand (0.011 mmol, 2.2 mol%) in the anhydrous solvent (5 mL) in a flame-dried flask.
-
Activation : Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Initiation : Add the aromatic ketone (1 mmol) to the catalyst solution, followed by the formic acid/triethylamine mixture (0.5 mL).
-
Reaction Monitoring : Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the chiral alcohol product using chiral HPLC or GC.
-
Visualizations
Diagrams can effectively illustrate complex workflows and mechanisms in asymmetric synthesis.
Caption: General experimental workflow for asymmetric catalysis.
Caption: Simplified catalytic cycle for asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BINAP - Wikipedia [en.wikipedia.org]
- 8. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (1R,2R)-2-Aminocyclohexanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (1R,2R)-2-Aminocyclohexanol, a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound.
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] Therefore, proper personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a laboratory coat, must be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
I. Hazard and Safety Summary
The following table summarizes the key hazard information for this compound and its hydrochloride salt. This information is critical for understanding the risks associated with its handling and disposal.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) | UN Number |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310[1] | UN 3259 (for solid amines, corrosive, n.o.s.)[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] | P280, P305+P351+P338+P310[1] | |
| Skin Irritation | H315: Causes skin irritation (for hydrochloride salt)[3] | P280, P302+P352[3] | Not regulated as a hazardous material (for trans-4-Aminocyclohexanol)[4] |
| Eye Irritation | H319: Causes serious eye irritation (for hydrochloride salt)[3] | P280, P305+P351+P338[3] | |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation (for hydrochloride salt)[3] | P261, P271, P304+P340, P312[5] |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][6] In-laboratory treatment or neutralization of this chemical is not recommended without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Container Selection:
-
Waste Stream: Designate a specific, dedicated waste container for this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, free from cracks or deterioration.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., corrosive).
2. Waste Transfer:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a clean spatula or scoop. Avoid generating dust.[2]
-
Liquid Waste (Solutions): For solutions containing this compound, carefully pour the liquid into the designated liquid waste container using a funnel to prevent spills.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a sealed bag and disposed of in the solid hazardous waste container.
3. Storage:
-
Store the sealed hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents.[2]
-
Ensure the container is kept closed at all times, except when adding waste.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the licensed hazardous waste disposal service.
III. Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill:
-
Evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material.
-
Sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.[2]
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
Personal protective equipment for handling (1R,2R)-2-Aminocyclohexanol
This guide provides crucial safety protocols and logistical information for the handling and disposal of (1R,2R)-2-Aminocyclohexanol, a compound utilized by researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a corrosive chemical that can cause severe skin burns and eye damage[1]. A thorough risk assessment should be conducted before handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment (PPE) to prevent exposure.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn. | Protects against splashes and airborne particles that can cause serious eye damage[2]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after removing gloves. The specific glove material should be selected based on the solvent used and breakthrough time. |
| Skin and Body Protection | A fire/flame resistant and impervious lab coat is mandatory. Consider a disposable gown over the lab coat for procedures with a high risk of contamination. Wear appropriate protective clothing to prevent skin exposure[2]. | Provides a barrier against skin contact, which can cause severe burns[1]. Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts or mists are generated[3]. | Recommended when handling the solid form to avoid breathing in dust, which may cause respiratory irritation[3]. Ensure proper fit and use in accordance with the manufacturer's instructions. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound in solid form or as a solution must be conducted within a certified chemical fume hood to minimize inhalation risk.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) inside the hood before starting.
-
Don all required PPE as specified in the table above.
2. Weighing the Compound (Highest Risk Step):
-
Perform this task in a fume hood, ideally within a containment enclosure (e.g., powder-containment balance hood) if available.
-
Use dedicated, clearly labeled spatulas and equipment.
-
Handle the container with care to avoid generating airborne dust.
-
Weigh the desired amount onto creased weigh paper or directly into a tared vial.
-
Carefully close the primary container immediately after dispensing.
3. Solution Preparation:
-
Add solvent to the vial containing the weighed solid using a pipette or syringe to minimize splashing.
-
Cap the vial securely and mix using a vortex or sonicator until fully dissolved.
4. Storage:
-
Store in a tightly closed container in a refrigerator (0-10°C) under an inert gas.
-
The storage area should be a cool, dry, and well-ventilated place away from incompatible substances[4].
-
Protect from moisture and air.
5. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
6. Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Entrust disposal to a licensed waste disposal company.
-
Do not let the product enter drains, other waterways, or soil[4].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
